GSK2194069
Description
Properties
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPWCUIYUOEMG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332331-08-4 | |
| Record name | 1332331-08-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
GSK2194069: A Deep Dive into its Mechanism of Action on Fatty Acid Synthase (FASN)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK2194066 is a potent and selective small molecule inhibitor of human Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. Upregulated in many cancers, FASN is a prime therapeutic target. GSK2194069 exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) domain of FASN, competing with the ketoacyl-ACP substrate. This inhibition disrupts the fatty acid synthesis pathway, leading to a reduction in cellular lipid production and subsequent suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed quantitative data, experimental protocols, and visual representations of the relevant pathways and workflows.
Core Mechanism of Action
This compound is a potent inhibitor of the β-ketoacyl reductase (KR) domain of human Fatty Acid Synthase (FASN), with an IC50 of 7.7 nM.[1][2] It demonstrates competitive inhibition with the acetoacetyl-CoA substrate and uncompetitive inhibition with respect to the NADPH cofactor.[3] This specific action on the KR domain blocks the reduction of the β-ketoacyl intermediate to a β-hydroxyacyl intermediate, a critical step in the fatty acid elongation cycle. By halting this process, this compound effectively curtails the synthesis of new fatty acids, primarily palmitate, which are essential for cancer cell membrane formation, energy storage, and signaling.[2][3]
The inhibitory effects of this compound are not due to a reduction in FASN protein expression levels.[4] Instead, the compound directly targets the enzymatic activity of FASN. This leads to a dose-dependent decrease in the incorporation of acetate into cellular lipids in various cancer cell lines.[4] The resulting lipid depletion is strongly correlated with an anti-proliferative effect, as demonstrated by the rescue of cell growth upon the addition of exogenous palmitate.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| hFASN IC50 | 7.7 nM | Recombinant human FASN | [1][2] |
| KR Domain IC50 | 29 nM | Recombinant human FASN KR domain | [2] |
| A549 Cell Proliferation EC50 | 15 nM | A549 non-small-cell lung cancer | [4] |
| Ki vs. Acetoacetyl-CoA | 4.8 nM | Recombinant human FASN | [1] |
| Ki vs. NADPH | 5.6 nM | Recombinant human FASN | [1] |
Table 1: In Vitro and Cellular Potency of this compound
| Cell Line | Cancer Type | Effect of this compound (100 nM, 24h) | Reference |
| KATO-III | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |
| MKN45 | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |
| A549 | Non-Small-Cell Lung Cancer | Inhibition of fatty acid synthesis | [1] |
| SNU-1 | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |
| LNCaP | Prostate Cancer | Inhibition of cell growth (higher efficacy than in FASN-negative PC3 cells) | [1] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
Signaling Pathways and Experimental Workflows
FASN Catalytic Cycle and Inhibition by this compound
The following diagram illustrates the multi-step catalytic cycle of FASN and the specific point of inhibition by this compound.
Caption: FASN catalytic cycle and the inhibitory action of this compound on the KR domain.
Experimental Workflow for Assessing FASN Inhibition
This diagram outlines the typical workflow for evaluating the efficacy of a FASN inhibitor like this compound.
Caption: General experimental workflow for characterizing a FASN inhibitor.
Detailed Experimental Protocols
Disclaimer: The following protocols are compiled from publicly available information. For complete and definitive procedures, please refer to the supplementary information of the cited primary literature, where available.
Recombinant Human FASN Inhibition Assay
This assay measures the overall inhibitory effect of this compound on the activity of purified human FASN.
-
Principle: The assay monitors the oxidation of NADPH to NADP+, which is a required cofactor for the KR and ER domains of FASN. This is measured by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.
-
Recombinant human FASN.
-
Substrates: Acetyl-CoA, Malonyl-CoA, NADPH.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, malonyl-CoA, and NADPH in a 96-well plate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding recombinant human FASN.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Lipogenesis Assay
This assay quantifies the effect of this compound on de novo fatty acid synthesis in intact cells.
-
Principle: Cancer cells are incubated with a radiolabeled or stable isotope-labeled precursor of fatty acid synthesis, such as [1,2-¹³C₂]acetate. The incorporation of the label into the cellular lipid fraction is then measured.
-
Reagents:
-
Cancer cell line (e.g., A549).
-
Cell culture medium.
-
[1,2-¹³C₂]acetate.
-
This compound dissolved in DMSO.
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for a specified period (e.g., 24 hours).
-
During the last few hours of treatment, add [1,2-¹³C₂]acetate to the culture medium.
-
Wash the cells to remove unincorporated label.
-
Extract the total cellular lipids.
-
Analyze the lipid extracts by NMR spectroscopy to determine the amount of ¹³C incorporation into fatty acid methylenes.
-
Normalize the data to cell number and calculate the inhibition of lipid synthesis.
-
Cell Proliferation Assay with Palmitate Rescue
This assay assesses the anti-proliferative effect of this compound and confirms its on-target mechanism.
-
Principle: The viability of cancer cells is measured after treatment with this compound in the presence or absence of exogenous palmitate. If the cytotoxic effect is due to FASN inhibition, the addition of palmitate should rescue cell growth.
-
Reagents:
-
Cancer cell line (e.g., A549).
-
Cell culture medium.
-
This compound dissolved in DMSO.
-
Palmitate complexed to BSA.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with a serial dilution of this compound in the presence or absence of a fixed concentration of palmitate-BSA.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 5 days).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the EC50 values and assess the degree of rescue by palmitate.
-
Conclusion
This compound is a highly potent and specific inhibitor of the KR domain of FASN. Its mechanism of action, which involves the competitive inhibition of the ketoacyl substrate, leads to a significant reduction in de novo lipogenesis and subsequent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on FASN inhibitors and cancer metabolism. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds will be crucial for their potential clinical translation.
References
GSK2194069: A Potent Inhibitor of Fatty Acid Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2194069 is a potent and selective inhibitor of the human fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is a multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] Notably, FASN is overexpressed in many cancer types, making it an attractive therapeutic target.[1][3] this compound specifically targets the β-ketoacyl reductase (KR) domain of FASN, disrupting the fatty acid elongation process and leading to the inhibition of cancer cell growth.[1][4] This technical guide provides a comprehensive overview of the inhibitory activity of this compound, including its IC50 values, the experimental protocols used for its characterization, and its mechanism of action within the fatty acid synthesis pathway.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through various in vitro assays, targeting both the isolated enzyme domains and cellular activity. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target | Substrate/Cofactor | IC50 Value | Assay Type |
| Fatty Acid Synthase (FASN) | - | 7.7 nM | Detection of released CoA[2] |
| FASN β-ketoacyl reductase (KR) domain | Acetoacetyl-CoA | 4.8 nM | Enzymatic assay[4] |
| FASN β-ketoacyl reductase (KR) domain | NADPH | 5.6 nM | Enzymatic assay[4] |
| FASN β-ketoacyl reductase (KR) domain | - | 29 nM | In vitro enzymatic assay[2] |
| FASN β-ketoacyl synthase (KS) domain | - | >10,000 nM | In vitro enzymatic assay[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | EC50 Value | Assay Type |
| A549 (Non-small cell lung cancer) | Reduced cell growth | 15 nM | Cell proliferation assay[5] |
| A549 (Non-small cell lung cancer) | Decreased phosphatidylcholine levels | 15.5 ± 9 nM | Metabolomics analysis[4] |
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the keto-substrate and an uncompetitive inhibitor with respect to the cofactor NADPH at the β-ketoacyl reductase (KR) domain of FASN.[6] This dualistic inhibition mechanism effectively halts the reduction step in the fatty acid elongation cycle, leading to an accumulation of upstream intermediates and a depletion of downstream products, such as palmitate. The inhibition of FASN activity ultimately results in the suppression of cancer cell proliferation.[5]
Experimental Protocols
Protocol 1: Determination of IC50 for FASN β-ketoacyl reductase (KR) Domain Inhibition
This protocol outlines a representative biochemical assay to determine the IC50 of this compound against the FASN KR domain by monitoring the consumption of NADPH.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Acetoacetyl-CoA (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, a fixed concentration of acetoacetyl-CoA, and the various concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of purified FASN enzyme to each well.
-
Immediately before reading, add a fixed concentration of NADPH to all wells.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the EC50 of this compound on cancer cell proliferation using a colorimetric MTT assay.
Materials:
-
A549 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the de novo fatty acid synthesis pathway, highlighting the point of inhibition by this compound, and a typical experimental workflow for IC50 determination.
Caption: De novo fatty acid synthesis pathway and the inhibition point of this compound.
Caption: General experimental workflow for IC50 determination.
References
GSK2194069: A Potent and Selective β-Ketoacyl Reductase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2194069 is a potent and selective small molecule inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS).[1][2] De novo fatty acid synthesis is a critical metabolic pathway for the proliferation of cancer cells, making hFAS an attractive therapeutic target.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on cellular signaling pathways.
Introduction to this compound
This compound, a triazolone derivative, has emerged as a significant tool for studying the role of fatty acid synthesis in cancer.[4] It exhibits high potency and selectivity for the KR domain of hFAS, a crucial enzyme in the multi-step process of fatty acid biosynthesis.[1][5][6] By inhibiting this key step, this compound effectively blocks the production of new fatty acids, thereby impeding the growth of cancer cells that rely on this pathway.[1][2]
Chemical Properties:
| Property | Value |
| Chemical Formula | C25H24N4O3 |
| Molecular Weight | 428.49 g/mol [3] |
| CAS Number | 1332331-08-4[3][5] |
| Appearance | Crystalline solid[5] |
| Solubility | Soluble in DMSO[7] |
Mechanism of Action
This compound functions as a reversible and competitive inhibitor of the β-ketoacyl reductase domain of hFAS with respect to the acetoacetyl-CoA substrate.[5][6][8] It is uncompetitive with respect to the cofactor NADPH.[9] The inhibition is not time-dependent.[4] This specific mode of action prevents the reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition Data
| Parameter | Value (nM) | Description |
| hFAS IC50 | 7.7[8][10][11] | Overall inhibition of human fatty acid synthase activity, measured by CoA release. |
| KR Domain IC50 | 29[5][6] | Specific inhibition of the β-ketoacyl reductase domain. |
| KS Domain IC50 | >10,000[5][6] | Demonstrates selectivity over the ketoacyl synthase domain. |
| Acetoacetyl-CoA IC50 | 4.8[8][10][11] | Potency with respect to the natural substrate of the KR domain. |
| NADPH Ki | 5.6[8][10][11] | Inhibition constant with respect to the cofactor NADPH. |
Table 2: Cellular Activity Data
| Cell Line | Parameter | Value (nM) | Description |
| A549 (Non-small cell lung cancer) | EC50 (Cell Growth) | 15[5][6][7] | Inhibition of cell proliferation over a 5-day incubation. |
| A549 (Non-small cell lung cancer) | EC50 (Phosphatidylcholine levels) | 15.5 ± 9[8] | Reduction in the levels of a key lipid component. |
| LNCaP-LN3 (Prostate Cancer) | IC50 (FAS activity) | 60.4 | Inhibition of purified human FAS activity.[12] |
Signaling Pathways and Experimental Workflows
Fatty Acid Synthesis Pathway Inhibition by this compound
The following diagram illustrates the point of intervention of this compound in the fatty acid synthesis pathway.
Caption: Inhibition of the β-ketoacyl reductase (KR) domain by this compound.
General Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for characterizing the effects of this compound.
Caption: A general workflow for the evaluation of this compound.
Experimental Protocols
hFAS Enzyme Inhibition Assay (CoA Release Assay)
This assay determines the IC50 of this compound against purified human fatty acid synthase.
-
Principle: The enzymatic reaction of hFAS releases Coenzyme A (CoA), which can be detected using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol of CoA to produce a yellow-colored product (TNB) that absorbs at 412 nm.
-
Materials:
-
Purified human FASN
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
DTNB
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)
-
-
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH, acetyl-CoA, and the inhibitor at various concentrations.
-
Initiate the reaction by adding malonyl-CoA and purified hFAS.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add DTNB to detect the released CoA.
-
Measure the absorbance at 412 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Cellular Fatty Acid Synthesis Assay (¹³C-Acetate Incorporation)
This assay measures the effect of this compound on de novo fatty acid synthesis in intact cells.[4]
-
Principle: Cells are incubated with a stable isotope-labeled precursor, [1,2-¹³C₂]acetate, which is incorporated into newly synthesized fatty acids. The amount of ¹³C-label incorporation into cellular lipids is quantified by NMR spectroscopy or mass spectrometry.[4]
-
Materials:
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 24 hours).[4]
-
Add [1,2-¹³C₂]acetate to the culture medium and incubate for an additional period (e.g., 4-24 hours).
-
Wash the cells with PBS and harvest them.
-
Extract total cellular lipids using an appropriate solvent system.
-
Analyze the lipid extracts by ¹³C NMR spectroscopy or LC-MS to quantify the incorporation of ¹³C into fatty acids.[4]
-
Normalize the data to cell number or total protein content.
-
Cell Proliferation Assay (WST-1 or EdU Incorporation)
This assay determines the effect of this compound on cancer cell growth.
-
Principle: Cell proliferation can be measured by various methods, including the cleavage of a tetrazolium salt (WST-1) by mitochondrial dehydrogenases in viable cells to form a colored formazan product, or by measuring the incorporation of a nucleoside analog like 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA during the S-phase of the cell cycle.[4]
-
Materials:
-
Cancer cell line (e.g., A549)[4]
-
Cell culture medium and supplements
-
This compound
-
WST-1 reagent or EdU detection kit
-
-
Procedure (WST-1):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a dilution series of this compound for an extended period (e.g., 5 days).[4]
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value.
-
Western Blot Analysis of FASN Expression
This method is used to confirm that this compound inhibits FASN activity without altering the protein expression level.[4]
-
Principle: Standard western blotting techniques are used to separate proteins by size, transfer them to a membrane, and detect the FASN protein using a specific primary antibody.
-
Materials:
-
Cancer cell line (e.g., A549)[4]
-
This compound
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Primary antibody against FASN
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 48 or 120 hours).[11]
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the primary anti-FASN antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Therapeutic Implications and Future Directions
This compound's potent and selective inhibition of the hFAS KR domain makes it a valuable tool for preclinical cancer research.[1][2] Its ability to inhibit the growth of various cancer cell lines highlights the therapeutic potential of targeting de novo fatty acid synthesis.[5][8] Further research may focus on optimizing its pharmacokinetic properties for in vivo efficacy and exploring its potential in combination therapies. The availability of a co-crystal structure of this compound bound to the KR domain provides a basis for the rational design of next-generation FASN inhibitors.[2]
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ChemGood [chemgood.com]
- 4. researchgate.net [researchgate.net]
- 5. interpriseusa.com [interpriseusa.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK 2194069 | Fatty Acid Synthase | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | 1332331-08-4 | MOLNOVA [molnova.com]
- 12. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of GSK2194069: A Potent Inhibitor of Human Fatty Acid Synthase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS), a key enzyme in de novo fatty acid synthesis that is frequently overexpressed in various cancers.[1][2][3] This heightened expression in tumor cells, contrasted with low expression in most normal tissues, positions hFAS as a compelling metabolic target for oncology therapeutics.[1][2][3] this compound demonstrates significant enzymatic and cellular activity, inhibiting hFAS with high potency and impeding the growth of human tumor cells.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, presenting key data and experimental protocols to support further research and development in this area.
Discovery and Rationale
The discovery of this compound stemmed from the recognition that tumor tissues, unlike normal tissues, often rely on de novo fatty acid synthesis for their growth and survival, making the hFAS enzyme an attractive therapeutic target.[1][2] this compound was identified as a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of hFAS.[1] This targeted approach offers the potential for selective anti-tumor activity while minimizing off-target effects.
Mechanism of Action
This compound exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) domain of the multifunctional hFAS enzyme.[1] Mechanistic studies have revealed that this compound is a competitive inhibitor with respect to the keto-substrate, trans-1-decalone, and an uncompetitive inhibitor with respect to the cofactor NADPH.[2] This indicates that this compound binds to the KR domain in the keto-substrate site, thereby blocking the reduction of the growing fatty acid chain.[1][2] The inhibition is reversible and not time-dependent.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature, the molecular structure, 5-(4-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-2-one, suggests a synthetic strategy involving the formation of the triazole and pyrrolidinone rings. The synthesis of similar 1,2,3-triazole-containing compounds often involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] The pyrrolidinone moiety can be synthesized from appropriate precursors. A plausible, though not explicitly documented, synthetic route would involve the synthesis of a key azide or alkyne pyrrolidinone intermediate, followed by a click chemistry reaction with the corresponding phenylacetylene or phenyl azide derivative bearing the trifluoroethoxy group.
Quantitative Data
The following tables summarize the key quantitative data for this compound from the available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 (hFAS KR activity) | 7.7 nM | Purified human FASN | [5] |
| Ki (vs. acetoacetyl-CoA) | 4.8 nM | Purified human FASN | [5] |
| Ki (vs. NADPH) | 5.6 nM | Purified human FASN | [5] |
| IC50 (FAS enzyme activity) | 60.4 nM | LNCaP-LN3 cell lysate | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 / EC50 | Reference |
| A549 (Non-small cell lung cancer) | Cell Growth | 15 ± 0.5 nM | [7] |
| A549 | Phosphatidylcholine level decrease | 15.5 ± 9 nM | [1] |
| KATO-III (Gastric cancer) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | [5] |
| MKN45 (Gastric cancer) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | [5] |
| SNU-1 (Gastric cancer) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | [5] |
| LNCaP-LN3 (Prostate cancer) | Cell Growth Inhibition | Significant at 50 µM | [6] |
Experimental Protocols
Human Fatty Acid Synthase (hFAS) KR Domain Inhibition Assay
This protocol is adapted from descriptions of similar assays.
Objective: To determine the in vitro inhibitory activity of this compound against the KR domain of hFAS.
Materials:
-
Purified full-length human FAS enzyme.
-
This compound stock solution in DMSO.
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol.
-
NADPH.
-
trans-1-Decalone (keto-substrate).
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the this compound dilution (or DMSO for control).
-
Initiate the reaction by adding the hFAS enzyme and trans-1-decalone.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C), which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (WST-1 Assay)
This protocol is based on a described method for assessing the effect of this compound on cancer cell viability.[6]
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LNCaP-LN3).
-
Complete cell culture medium (e.g., RPMI with 10% FBS and 1% antibiotics).
-
This compound stock solution in DMSO.
-
WST-1 cell proliferation reagent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24 hours).
-
Add WST-1 reagent to each well and incubate for 2 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 470 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cellular Fatty Acid Synthesis Assay (¹³C-Acetate Incorporation)
This protocol is based on a described method to assess the inhibition of de novo fatty acid synthesis in cells.[1]
Objective: To determine the effect of this compound on de novo fatty acid synthesis in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549).
-
Cell culture medium.
-
This compound.
-
[1,2-¹³C₂]acetate.
-
NMR spectrometer.
Procedure:
-
Culture cells in the presence of this compound or vehicle control for a specified time (e.g., 24 hours).
-
During the treatment period, supplement the medium with [1,2-¹³C₂]acetate.
-
Harvest and wash the cells.
-
Analyze the incorporation of ¹³C into cellular lipids using ¹³C NMR spectroscopy by measuring the peak areas of the ¹³C-labeled fatty acid methylenes.
-
Normalize the peak areas to cell counts to determine the extent of inhibition of fatty acid synthesis.
Visualizations
Signaling Pathway of FASN in Cancer
Caption: FASN signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the KR domain of hFAS. Its demonstrated efficacy in inhibiting de novo fatty acid synthesis and suppressing cancer cell proliferation underscores the therapeutic potential of targeting this metabolic pathway in oncology. The availability of its co-crystal structure with the hFAS KR domain provides a valuable tool for the structure-based design of next-generation FASN inhibitors. This technical guide consolidates the key findings and methodologies related to this compound, offering a solid foundation for researchers and drug developers working to advance novel cancer therapies targeting cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake of GSK2194069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS), a key enzyme in de novo fatty acid synthesis.[1] The upregulation of hFAS in many cancers makes it an attractive therapeutic target. While the mechanism of action of this compound at the molecular level is well-characterized, the precise mechanisms governing its entry into target cells remain to be fully elucidated. This technical guide synthesizes the available physicochemical data for this compound, explores potential cellular uptake pathways based on its chemical structure and general principles of drug transport, and provides detailed experimental protocols to facilitate further investigation into its cellular uptake.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes.
| Property | Value | Source |
| Molecular Weight | 428.48 g/mol | [1] |
| Chemical Formula | C₂₅H₂₄N₄O₃ | [1] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Permeability | 156 nm/s (experimental context not specified) | [1] |
| Chemical Structure | Contains triazole, benzofuran, and pyrrolidine moieties | [1] |
Proposed Cellular Uptake Mechanisms
Direct experimental evidence detailing the cellular uptake of this compound is currently limited. However, based on its physicochemical properties and the known transport mechanisms for structurally related compounds, several pathways can be hypothesized.
Passive Diffusion
With a molecular weight under 500 g/mol , this compound adheres to Lipinski's rule of five, suggesting that passive diffusion across the lipid bilayer is a potential route of entry. The reported permeability of 156 nm/s, although lacking detailed experimental validation, further supports the possibility of passive transport.[1]
Transporter-Mediated Uptake
The presence of specific chemical moieties in this compound, such as the triazole, benzofuran, and pyrrolidine groups, suggests the potential for interaction with solute carrier (SLC) transporters.
-
Triazole Derivatives: Studies on triazole-containing fungicides have demonstrated interactions with renal transporters, including organic anion transporters (OATs) and organic cation transporters (OCTs).[2]
-
Pyrrolidine-Containing Drugs: The pyrrolidine motif is found in various drugs known to cross the cell membrane, sometimes facilitated by transporters like the dopamine transporter (DAT).[3][4]
-
Benzofuran Derivatives: While research on the specific transporters for benzofuran derivatives is less common, their diverse biological activities imply interactions with various cellular components, potentially including transport proteins.[5][6][7]
Given that cancer cells often exhibit altered expression of SLC transporters, it is plausible that this compound could be a substrate for one or more of these transporters, leading to its accumulation in target cells.
Endocytosis
Endocytosis is a less likely primary uptake mechanism for a small molecule like this compound unless it is encapsulated or bound to a larger molecule. However, it cannot be entirely ruled out without experimental investigation.
Experimental Protocols for Investigating Cellular Uptake
To elucidate the primary mechanism(s) of this compound cellular uptake, a series of in vitro experiments are recommended.
General Cell Culture and Compound Treatment
-
Cell Lines: A panel of cancer cell lines with varying expression levels of hFAS and potentially relevant SLC transporters (e.g., A549, LNCaP, KATO-III, MKN45).
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO₂ in appropriate media).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final desired concentrations in cell culture media. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Measuring Intracellular Accumulation
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60, 120 minutes).
-
After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the intracellular concentration of this compound in the cell lysates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Normalize the intracellular concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Differentiating Uptake Mechanisms
3.3.1. Temperature Dependence to Assess Active Transport
Protocol:
-
Perform the intracellular accumulation assay (as described in 3.2) at both 37°C and 4°C.
-
A significant reduction in uptake at 4°C compared to 37°C would suggest an energy-dependent process, such as active transport or endocytosis.
3.3.2. Use of Transport Inhibitors
Protocol:
-
Pre-incubate cells with known inhibitors of specific transport pathways for a designated time (e.g., 30-60 minutes) before adding this compound.
-
Perform the intracellular accumulation assay in the continued presence of the inhibitors.
-
A significant decrease in this compound uptake in the presence of a specific inhibitor would implicate the corresponding transport pathway.
Table of Potential Inhibitors:
| Inhibitor | Target Pathway |
| Verapamil, Quinidine | P-glycoprotein (P-gp/ABCB1) |
| Ko143 | Breast Cancer Resistance Protein (BCRP/ABCG2) |
| Probenecid | Organic Anion Transporters (OATs) |
| Cimetidine, Quinidine | Organic Cation Transporters (OCTs) |
| Chlorpromazine | Clathrin-mediated endocytosis |
| Genistein | Caveolae-mediated endocytosis |
| Cytochalasin D | Macropinocytosis |
Visualizing Workflows and Pathways
Experimental Workflow for Uptake Mechanism Investigation
Caption: Workflow for investigating the cellular uptake mechanism of this compound.
Hypothesized Signaling Pathway of this compound Action
Caption: Hypothesized cellular uptake and mechanism of action of this compound.
Conclusion
While the inhibitory action of this compound on hFAS is well-documented, a comprehensive understanding of its cellular uptake is essential for optimizing its therapeutic potential and predicting its efficacy and potential resistance mechanisms. The proposed experimental framework provides a systematic approach to dissecting the potential roles of passive diffusion and transporter-mediated uptake. Elucidating the precise entry mechanism of this compound will provide valuable insights for the development of next-generation hFAS inhibitors and for designing strategies to overcome potential drug resistance in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Potent and Specific Inhibition of the Fatty Acid Synthesis Pathway by GSK2194069: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human fatty acid synthase (hFAS) is a critical enzyme responsible for the de novo synthesis of long-chain fatty acids. Its expression is notably low in most normal adult tissues, which primarily rely on dietary fatty acids. However, many cancer cells exhibit high levels of hFAS expression and a dependence on de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis, making hFAS a compelling therapeutic target in oncology.[1][2] This document provides a detailed technical guide on GSK2194069, a potent and specific inhibitor of hFAS. We will explore its precise mechanism of action, its effects on cellular metabolism and proliferation, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Targeting the β-Ketoacyl Reductase (KR) Domain
This compound is a triazolone derivative that acts as a highly potent inhibitor of the β-ketoacyl reductase (KR) enzymatic activity within the multifunctional hFAS protein.[1][2][3] The hFAS enzyme synthesizes palmitate from acetyl-CoA and malonyl-CoA through a repeating series of seven catalytic steps. The KR domain is responsible for the second step in the elongation cycle: the NADPH-dependent reduction of a β-ketoacyl intermediate.
By specifically inhibiting the KR domain, this compound effectively halts the entire fatty acid synthesis elongation cycle.[4] Kinetic studies have revealed that this compound is competitive with the acetoacetyl-CoA substrate and uncompetitive with the NADPH cofactor.[3][5] This specific mode of action prevents the reduction of the growing acyl chain, leading to a shutdown of de novo palmitate synthesis.
Quantitative Data on Inhibition
This compound demonstrates potent inhibition at both the enzymatic and cellular levels. Its activity has been quantified across various assays, confirming its efficacy in blocking fatty acid synthesis and subsequently impacting cancer cell proliferation.
Table 1: Enzymatic Inhibition Data
| Parameter | Target/Substrate | Value | Reference |
| IC50 | hFAS (overall) | 7.7 nM | [3] |
| IC50 | Acetoacetyl-CoA | 4.8 nM | [3] |
| Ki | NADPH | 5.6 nM | [3] |
Table 2: Cellular Activity Data
| Parameter | Cell Line | Value | Reference |
| EC50 (Phosphatidylcholine Synthesis) | A549 (Lung Cancer) | 15.5 ± 9 nM | [3][6] |
| EC50 (Cell Growth Inhibition) | A549 (Lung Cancer) | 15 ± 0.5 nM | [6] |
Cellular Effects of hFAS Inhibition
Treatment of cancer cells with this compound leads to several observable metabolic and phenotypic changes.
-
Inhibition of Lipogenesis: this compound effectively blocks de novo fatty acid synthesis in various cancer cell lines, including gastric (KATO-III, MKN45) and lung (A549) cancer cells.[2][3] This leads to a measurable decrease in the synthesis of downstream lipid products like phosphatidylcholine.[3][6]
-
Metabolite Accumulation: As a direct consequence of blocking the FAS pathway, upstream substrates accumulate. Specifically, treatment with this compound has been shown to cause a significant increase in intracellular levels of malonyl-CoA.[7]
-
No Change in FAS Expression: The compound's effect is a direct inhibition of enzymatic activity. Western blot analyses have confirmed that treatment with this compound does not alter the protein expression levels of hFAS.[2][6]
-
Inhibition of Cell Proliferation: By depriving cancer cells of newly synthesized fatty acids required for membrane formation, this compound attenuates cell proliferation. The anti-proliferative effects are directly linked to the inhibition of hFAS, as they can be reversed in a dose-dependent manner by supplying cells with exogenous palmitate, the end product of the hFAS pathway.[2][6]
Experimental Protocols
The characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.
De Novo Fatty Acid Synthesis Assay using 13C Isotope Tracing
This protocol is used to directly measure the rate of new fatty acid synthesis within intact cells by tracking the incorporation of a labeled carbon source into lipids.
Objective: To quantify the inhibitory effect of this compound on de novo lipogenesis.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549) in appropriate culture dishes and grow to ~70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 nM) or a vehicle control (DMSO) for a predetermined period (e.g., 4 hours).
-
Labeling: Replace the culture medium with fresh medium containing a stable isotope-labeled precursor, such as [1,2-13C2]acetate. Incubate for 24 hours.
-
Cell Harvest and Lipid Extraction: Wash cells with ice-cold PBS, scrape, and pellet them. Perform a total lipid extraction using a standard Folch method (chloroform:methanol).
-
Analysis: Dry the lipid extract and analyze it via Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to detect and quantify the incorporation of 13C into fatty acid methylenes.
-
Data Normalization: Normalize the peak areas of 13C-labeled fatty acids to total cell count or protein concentration to compare the rate of synthesis across different treatment conditions.[6]
Palmitate Rescue Assay
This experiment is crucial to confirm that the anti-proliferative effects of this compound are specifically due to the inhibition of fatty acid synthesis.
Objective: To demonstrate that exogenous palmitate can rescue the cell growth inhibition caused by this compound.
Methodology:
-
Cell Seeding: Seed A549 cells in 96-well plates at a low density.
-
Preparation of Palmitate: Prepare a stock solution of palmitate complexed to fatty-acid-free Bovine Serum Albumin (BSA) to ensure its solubility in the culture medium.
-
Treatment: Treat the cells with:
-
Vehicle control.
-
A fixed, inhibitory concentration of this compound (e.g., 20 nM).
-
This compound (20 nM) plus increasing concentrations of BSA-complexed palmitate (e.g., 0.5 µM to 10 µM).
-
-
Incubation: Incubate the plates for an extended period (e.g., 5 days) to allow for measurable differences in cell proliferation.
-
Cell Viability Measurement: Assess cell proliferation using a standard method such as the WST-1, MTT, or crystal violet assay.
-
Data Analysis: Plot cell viability against the concentration of palmitate. A dose-dependent increase in viability in the presence of this compound confirms the on-target mechanism.[6]
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the β-ketoacyl reductase domain of human fatty acid synthase. Its ability to block de novo lipogenesis translates into a clear anti-proliferative effect in cancer cells that are dependent on this pathway. The detailed understanding of its mechanism and the robust experimental evidence supporting its on-target activity make it a valuable tool for cancer research and a promising candidate for the development of novel metabolic therapies.
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of GSK2194069 in Cancer Cell Lines: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1] Given the heightened reliance of many cancer cells on de novo fatty acid synthesis for membrane production, energy storage, and signaling molecule generation, FASN has emerged as a promising therapeutic target. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its effects on cancer cell lines, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Mechanism of Action
This compound selectively targets the KR domain of FASN, competing with the substrate intermediates and thereby inhibiting the synthesis of palmitate, the primary product of FASN.[2] This inhibition of lipid synthesis has been shown to correlate with reduced cancer cell growth and the induction of apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies of this compound in various cancer cell lines.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (FASN inhibition) | 7.7 nM | Non-small-cell lung cancer | [3] |
| IC₅₀ (vs. Acetoacetyl-CoA) | 4.8 nM | In vitro | [1] |
| Kᵢ (vs. NADPH) | 5.6 nM | In vitro | [1] |
Table 2: Cellular Effects of this compound
| Effect | Metric | Value | Cell Line | Reference |
| Inhibition of Cell Growth | EC₅₀ | 15 ± 0.5 nM | A549 (Lung Cancer) | [3] |
| Decrease in Phosphatidylcholine | EC₅₀ | 15.5 ± 9 nM | A549 (Lung Cancer) | [1][3] |
| Inhibition of Cell Growth | - | Significant at 50 µM | LNCaP-LN3 (Prostate Cancer) | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability Assay (WST-1)
This protocol is adapted from studies assessing the effect of this compound on the viability of cancer cell lines.
1. Cell Seeding:
- Seed cancer cells (e.g., LNCaP-LN3) in a 96-well plate at a density of 7,500 cells/well in 100 µL of RPMI medium supplemented with 10% FBS and 1% antibiotics.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound.
- Incubate the cells for the desired treatment period (e.g., 24 hours).
3. WST-1 Reagent Addition and Incubation:
- Add 10 µL of WST-1 reagent to each well.
- Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
4. Absorbance Measurement:
- Shake the plate thoroughly for 1 minute on a shaker to ensure uniform color distribution.
- Measure the absorbance at 470 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
5. Data Analysis:
- Subtract the absorbance of the background control (medium only) from all readings.
- Calculate cell viability as a percentage of the untreated control.
Western Blotting for FASN Expression
This generalized protocol is based on the finding that this compound does not alter FASN protein levels.[3]
1. Cell Lysis:
- Treat cancer cells (e.g., A549) with varying concentrations of this compound for a specified duration.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against FASN overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Image the blot using a chemiluminescence imaging system.
¹³C-Labeled Acetate Incorporation by NMR Spectroscopy
This protocol outlines the general steps for analyzing de novo fatty acid synthesis using NMR, as demonstrated in studies with this compound.[3]
1. Cell Culture and Labeling:
- Culture cancer cells in the presence or absence of this compound.
- Add ¹³C-labeled acetate to the culture medium and incubate for 24 hours to allow for incorporation into newly synthesized lipids.
2. Cell Harvesting and Lipid Extraction:
- Wash the cells with PBS to remove excess labeled acetate.
- Harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
3. NMR Sample Preparation:
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the lipid extract in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃).
4. NMR Data Acquisition:
- Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
- Use appropriate pulse sequences to detect the ¹³C signals from the fatty acid methylenes.
5. Data Analysis:
- Integrate the peak areas of the ¹³C-labeled fatty acid methylene signals.
- Normalize the peak areas to cell count to compare the extent of acetate incorporation between different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: FASN Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
Preliminary in vitro studies have established this compound as a potent and selective inhibitor of FASN with significant anti-proliferative effects in various cancer cell lines. The inhibition of de novo fatty acid synthesis by this compound disrupts critical cellular processes, leading to decreased cell growth and the induction of apoptosis. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals working on FASN inhibitors and their therapeutic potential in oncology. Further investigation into the detailed molecular mechanisms and in vivo efficacy of this compound is warranted to advance its clinical development.
References
GSK2194069: A Technical Guide to its Impact on Cellular Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2194069 is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[1] This technical guide provides an in-depth analysis of the impact of this compound on the cellular lipidome, with a particular focus on its effects in cancer cells. It summarizes the current understanding of its mechanism of action, presents available data on lipidomic alterations, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Introduction: The Role of FASN in Cellular Metabolism and Disease
Fatty acid synthase (FASN) is a multifunctional enzyme responsible for the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In normal, healthy tissues, FASN expression is generally low, as dietary lipids are the primary source of fatty acids. However, in many cancer types, including prostate cancer, FASN is significantly overexpressed. This upregulation of de novo lipogenesis provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules, thereby supporting rapid proliferation and survival. The reliance of tumor cells on FASN has made it an attractive target for therapeutic intervention.
This compound has emerged as a valuable tool for studying the consequences of FASN inhibition. Its high potency and selectivity for the KR domain of FASN allow for precise interrogation of the downstream effects on cellular lipid metabolism and related signaling pathways.
Mechanism of Action of this compound
This compound specifically targets the β-ketoacyl reductase (KR) catalytic domain of FASN.[1] The KR domain is responsible for reducing the β-ketoacyl intermediate to a β-hydroxyacyl intermediate during the fatty acid elongation cycle. By inhibiting this critical step, this compound effectively halts the synthesis of palmitate and subsequent long-chain fatty acids.
Impact of this compound on the Cellular Lipidome: A Qualitative Overview
An untargeted metabolomics study on the LNCaP-LN3 human prostate cancer cell line treated with this compound revealed significant alterations in a wide range of metabolites, including numerous lipid species.[2] While precise quantitative fold changes are not publicly available, the study identified the direction of change for several key lipid classes.
Table 1: Alterations in Cellular Lipids Following this compound Treatment in LNCaP-LN3 Prostate Cancer Cells
| Lipid Class/Metabolite | Direction of Change |
| Fatty Acyls | |
| L-acetyl carnitine | Decrease |
| Stearoyl carnitine | Decrease |
| Vaccenyl carnitine | Decrease |
| Palmitoyl-L-carnitine | Decrease |
| Glycerophospholipids | |
| Phosphatidylcholine (in A549 cells) | Decrease |
| Various Glycerophospholipids | Increase |
| Sphingolipids | |
| C16 Sphingomyelin | Increase |
Source: Data compiled from a study by Oh JE, et al. (2020).[2]
It is noteworthy that while the direct products of de novo lipogenesis are decreased, a compensatory increase in other lipid classes, such as glycerophospholipids and sphingolipids, is observed.[2] This suggests a significant remodeling of the cellular lipidome in response to FASN inhibition, as cells adapt to the loss of this key metabolic pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: LNCaP-LN3 human prostate cancer cells.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: For metabolomics analysis, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 50 μM) or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24 hours) before harvesting for lipid extraction.
Lipid Extraction from Cultured Cells (Adapted from Folch Method)
-
Cell Harvesting: After treatment, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Phase Separation: A solution of chloroform:methanol (2:1, v/v) is added to the cell pellet. The mixture is vortexed vigorously for 1 minute and then incubated on ice for 10 minutes. Deionized water is then added to the mixture to induce phase separation.
-
Lipid Extraction: The mixture is centrifuged to separate the aqueous and organic layers. The lower organic phase, containing the lipids, is carefully collected into a new tube.
-
Drying and Reconstitution: The extracted lipid fraction is dried under a stream of nitrogen gas. The dried lipid extract is then reconstituted in a suitable solvent, such as isopropanol, for mass spectrometry analysis.
Untargeted Lipidomics Analysis by LC-MS/MS
-
Chromatographic Separation: The reconstituted lipid extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). A C18 column is typically used for reverse-phase separation of lipid species.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a broad range of lipid classes. Data is acquired using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to obtain both precursor ion and fragment ion information for lipid identification.
-
Data Processing and Analysis: The raw mass spectrometry data is processed using specialized software to perform peak picking, alignment, and feature detection. The detected features are then identified by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS). Statistical analysis is performed to identify lipids that are significantly altered between the this compound-treated and control groups.
Visualizing the Impact of this compound
Signaling Pathway of FASN Inhibition
Caption: FASN Inhibition Pathway by this compound.
Experimental Workflow for Cellular Lipidomics
Caption: Cellular Lipidomics Experimental Workflow.
Conclusion
This compound is a powerful pharmacological tool for probing the role of de novo lipogenesis in cellular physiology and pathophysiology. Its inhibition of FASN leads to profound alterations in the cellular lipidome, extending beyond a simple depletion of palmitate to a complex remodeling of various lipid classes. This guide provides a foundational understanding of the effects of this compound on cellular lipidomics, offering researchers a starting point for further investigation into the intricate interplay between lipid metabolism and cellular function in health and disease. Further quantitative lipidomics studies will be crucial to fully elucidate the detailed molecular changes induced by FASN inhibition and to identify potential biomarkers and therapeutic strategies.
References
GSK2194069: A Technical Examination of its Specificity for Fatty Acid Synthase (FASN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Fatty Acid Synthase (hFASN) is a critical multifunctional enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate. In many cancer types, FASN is significantly overexpressed and is associated with poor prognosis, making it a compelling therapeutic target.[1][2][3] Normal tissues typically rely on dietary fatty acids, rendering FASN expression low and making FASN inhibitors potentially selective for tumor cells.[1][2][3] GSK2194069 is a potent and selective small molecule inhibitor that targets the β-ketoacyl reductase (KR) domain of FASN, disrupting the fatty acid synthesis cycle and leading to anti-proliferative effects in cancer cells.[1][3][4] This document provides a detailed technical overview of the data and experimental methodologies that establish the specificity of this compound for FASN.
Mechanism of Action
This compound specifically binds to the β-ketoacyl reductase (KR) domain of the FASN enzyme complex.[1][3] The KR domain catalyzes the reduction of a β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle. Kinetic studies have demonstrated that this compound is competitive with the keto-substrate and uncompetitive with the NADPH cofactor, indicating that it binds to the KR keto-substrate site.[5] Inhibition is reversible and not time-dependent.[6] By inhibiting this single enzymatic step, this compound effectively halts the entire process of de novo lipogenesis.
Quantitative Data on Inhibitory Potency
The potency of this compound has been quantified through various biochemical and cell-based assays. The data consistently demonstrates nanomolar efficacy against FASN and FASN-dependent cellular processes.
| Parameter | Description | Value | Reference(s) |
| IC₅₀ | Inhibition of FASN β-ketoacyl reductase (KR) domain activity | 7.7 nM | [4][7][8] |
| IC₅₀ / Kᵢ | Potency against acetoacetyl-CoA (substrate) | 4.8 nM | [7][8] |
| IC₅₀ / Kᵢ | Potency against NADPH (cofactor) | 5.6 nM | [7][8] |
| IC₅₀ | Inhibition of purified full-length human FASN activity | 60.4 nM | [9] |
| EC₅₀ | Reduction of phosphatidylcholine levels in A549 cells | 15.5 ± 9 nM | [6][7][8] |
| EC₅₀ | Inhibition of cell proliferation in A549 lung cancer cells | 15 ± 0.5 nM | [4][6] |
Experimental Protocols and Specificity Assessment
The specificity of this compound for FASN has been established through a series of key experiments designed to confirm its mechanism of action and rule out confounding factors.
Biochemical Enzyme Inhibition Assays
Objective: To quantify the direct inhibitory effect of this compound on FASN enzymatic activity.
Methodology:
-
Full-Length FASN Assay: The overall activity of purified recombinant human FASN is measured by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[10] The assay is performed in the presence of substrates acetyl-CoA and malonyl-CoA.
-
KR-Specific Assay: To isolate the effect on the KR domain, a specific substrate like trans-1-decalone is used. This substrate is reduced by the KR domain in the presence of NADPH, allowing for a direct measurement of KR activity without the need for the full fatty acid synthesis cycle.[10]
-
Kinetic Analysis: To determine the mechanism of inhibition, Lineweaver-Burk or Yonetani-Theorell plots are generated by measuring reaction rates at varying concentrations of both the substrate (e.g., trans-1-decalone) and the inhibitor (this compound) while keeping the cofactor (NADPH) concentration constant, and vice versa.[10]
Cellular On-Target Engagement Assays
Objective: To confirm that this compound inhibits de novo lipogenesis in intact cells and that this inhibition is responsible for its anti-proliferative effects.
Methodologies:
-
Isotope Tracer Analysis: Cancer cells (e.g., A549) are cultured in the presence of a stable isotope-labeled precursor, such as [1,2-¹³C₂]acetate or [U-¹³C]glucose.[6] After treatment with this compound, cellular lipids are extracted. The incorporation of the ¹³C label into newly synthesized fatty acids (like palmitate) is measured using NMR spectroscopy or mass spectrometry. A significant reduction in ¹³C-labeled palmitate in treated cells confirms the inhibition of de novo fatty acid synthesis.[6]
-
Palmitate Rescue Experiment: To demonstrate that the anti-proliferative effects are due to FASN inhibition, a rescue experiment is performed. Cells are treated with this compound to induce growth inhibition. Exogenous palmitate, the primary product of FASN, is then added to the culture medium. The restoration of cell growth in the presence of the inhibitor and exogenous palmitate confirms that the drug's effect is specifically due to the blockade of the FASN pathway.[6]
-
Western Blot Analysis: To ensure the observed activity is due to enzymatic inhibition rather than a reduction in enzyme levels, cells are treated with this compound and cell lysates are analyzed by Western blot using an anti-FASN antibody. Results show that this compound does not alter the total protein expression level of FASN.[6][8]
Off-Target Screening
While detailed results from broad off-target screening panels (e.g., kinase panels, safety panels) for this compound are not publicly available, this is a standard and critical step in modern drug development to ensure safety and minimize adverse effects. The potent, single-digit nanomolar activity against the primary target (FASN) and the clear on-target mechanism demonstrated by the palmitate rescue experiments strongly support a specific mode of action.
FASN Signaling Pathway and the Impact of Inhibition
FASN does not operate in isolation; its expression and activity are integrated into major cellular signaling networks that control cell growth, proliferation, and metabolism.
Upstream Regulation: FASN expression is promoted by growth factor signaling pathways, most notably the PI3K-AKT-mTOR pathway.[9] Activation of receptors like EGFR or HER2 triggers this cascade, leading to the activation of the sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor for FASN and other lipogenic genes.
Downstream Consequences of FASN Inhibition: By depleting the pool of newly synthesized fatty acids, particularly palmitate, this compound has several downstream effects beyond simple energy deprivation.
-
Membrane Integrity: Inhibition of FASN disrupts the synthesis of phospholipids required for building new cell membranes, directly impacting cell proliferation. It also alters the composition and integrity of lipid rafts, specialized membrane microdomains that act as signaling hubs.
-
Signal Transduction: The disruption of lipid rafts can impair the signaling of crucial pro-survival pathways that are dependent on this membrane architecture, including the PI3K-AKT and β-catenin pathways.[9] Inhibition of FASN has been shown to result in decreased phosphorylation and expression of β-catenin.[3][9]
Conclusion
The available biochemical and cellular data provide a strong, multi-faceted case for the high specificity of this compound for the β-ketoacyl reductase domain of FASN. Its nanomolar potency, coupled with clear on-target engagement in cellular models—as confirmed by isotope tracing and palmitate rescue experiments—establishes its precise mechanism of action. By disrupting a key node in cancer cell metabolism, this compound effectively inhibits the downstream signaling and biosynthetic processes necessary for tumor cell proliferation and survival. These findings underscore its value as a selective chemical probe for studying FASN biology and as a lead compound for the development of targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK 2194069 | Fatty Acid Synthase | Tocris Bioscience [tocris.com]
- 5. FASN related metabolic and signal transduction pathways [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK2194069 in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS), a crucial enzyme in the de novo synthesis of fatty acids.[1][2] In many cancer types, there is an increased reliance on de novo fatty acid synthesis to support rapid cell proliferation and membrane production, making hFAS an attractive therapeutic target.[1][2][3] this compound serves as a valuable tool for studying the effects of FASN inhibition on cancer cell metabolism, proliferation, and survival in in vitro settings. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound specifically targets the KR domain of FASN, inhibiting its enzymatic activity.[1] This blockade of the fatty acid synthesis pathway leads to a reduction in the cellular levels of key fatty acids, such as palmitate, and downstream lipid products like phosphatidylcholine.[4] The inhibition of FASN by this compound has been shown to suppress the growth of various cancer cell lines.[4]
Data Presentation
The following table summarizes the quantitative data for this compound in various assays.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Enzymatic) | Purified hFAS KR domain | 7.7 nM | [1][4] |
| Ki (Acetoacetyl-CoA) | Purified hFAS | 4.8 nM | [4] |
| Ki (NADPH) | Purified hFAS | 5.6 nM | [4] |
| EC50 (Cell Growth) | A549 (non-small cell lung cancer) | 15 ± 0.5 nM | [4] |
| EC50 (Phosphatidylcholine levels) | A549 | 15.5 ± 9 nM | [4] |
| Effective Concentration (Growth Inhibition) | LNCaP-LN3 (prostate cancer) | 50 µM (after 24h) | [4] |
| Effective Concentration (Fatty Acid Synthesis Inhibition) | KATO-III, MKN45, A549, SNU-1 | 100 nM (after 24h) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cancer cell viability using a colorimetric MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., A549, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.
-
Fatty Acid Synthesis Inhibition Assay
This protocol outlines a method to measure the inhibition of de novo fatty acid synthesis using 13C-labeled acetate followed by NMR analysis.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
[1,2-13C2]acetate
-
6-well cell culture plates
-
NMR spectrometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 100 nM) or vehicle (DMSO) for a predetermined time.
-
-
Labeling with 13C-acetate:
-
Add [1,2-13C2]acetate to the culture medium and incubate for 24 hours.[4]
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
-
NMR Spectroscopy:
-
Analyze the lipid extracts by 13C NMR spectroscopy.
-
Measure the peak areas of the 13C-labeled fatty acid methylenes to quantify the incorporation of 13C from acetate into cellular lipids.[4]
-
-
Data Analysis:
-
Normalize the peak areas to the cell count and the levels of acetate incorporation in the control group.
-
Compare the amount of 13C incorporation in this compound-treated cells to the vehicle-treated cells to determine the percentage of inhibition of fatty acid synthesis.[4]
-
Metabolomics Analysis of this compound-Treated Cells
This protocol provides a method for analyzing the metabolic changes in cancer cells upon treatment with this compound.[6]
Materials:
-
This compound (stock solution in DMSO)
-
LNCaP-LN3 cells
-
RPMI medium with 10% FBS and 1% antibiotics
-
6-well plates
-
Ice-cold 70% methanol containing an internal standard (e.g., reserpine)
-
Liquid nitrogen
-
Centrifuge
-
LC-MS system
Procedure:
-
Cell Seeding and Treatment:
-
Metabolite Extraction:
-
LC-MS Analysis:
-
Collect the supernatant for LC-MS analysis.
-
Analyze the samples using a suitable LC-MS method for untargeted metabolomics.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
-
Mandatory Visualizations
Caption: Signaling pathway showing the inhibition of the FASN KR domain by this compound.
Caption: General experimental workflow for in vitro cell culture experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2194069 Treatment of A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of GSK2194069, a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (FASN), in A549 human lung adenocarcinoma cells.
Introduction
This compound is a valuable tool for studying the role of de novo fatty acid synthesis in cancer cell biology. Human fatty acid synthase (hFAS) is a critical enzyme responsible for the synthesis of long-chain fatty acids and is often overexpressed in various cancers, including non-small cell lung cancer, while showing low expression in most normal tissues.[1][2] This differential expression makes hFAS an attractive therapeutic target. This compound specifically inhibits the β-ketoacyl reductase (KR) domain of FASN, disrupting the fatty acid synthesis pathway.[2][3][4]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in A549 cells based on published studies. These values can serve as a starting point for experimental design.
| Parameter | Concentration | Incubation Time | Assay | Reference |
| EC50 (Phosphatidylcholine Level Decrease) | 15.5 ± 9 nM | Not Specified | Measurement of phosphatidylcholine levels | [1][3] |
| EC50 (Cell Growth Inhibition) | 15 ± 0.5 nM | 5 days | Cell proliferation/viability assay | [1] |
| FAS Inhibition | 100 nM | 24 hours | Measurement of 13C-labeled acetate incorporation into cellular lipids | [1][3] |
| Western Blot Analysis | 10 nM, 100 nM, 1,000 nM | 2 or 5 days | Analysis of FAS protein expression | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application in A549 cell culture.
Caption: Mechanism of action of this compound in A549 cells.
Caption: General experimental workflow for this compound treatment of A549 cells.
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of A549 cells with this compound.
A549 Cell Culture
-
Materials:
-
A549 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T75)
-
CO2 incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T75 flasks.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells for subsequent experiments.
-
Cell Viability/Proliferation Assay
This protocol is adapted from methodologies used to determine the EC50 of this compound on A549 cell growth.[1]
-
Materials:
-
A549 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
-
-
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 1,000 - 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A starting range of 1 nM to 1 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 5 days.
-
Add the appropriate volume of MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software.
-
Western Blot Analysis for FASN Expression
This protocol is based on the methodology to assess the effect of this compound on FASN protein levels.[1][4]
-
Materials:
-
A549 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FASN, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for the desired duration (e.g., 48 or 120 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Note: this compound has been shown not to alter FASN protein levels in A549 cells, indicating its effect is through direct enzymatic inhibition rather than decreased protein expression.[1]
Rescue Experiment with Palmitate
To confirm that the observed effects of this compound are due to the inhibition of FASN, a rescue experiment can be performed by supplementing the culture medium with palmitate, the primary product of FASN.[1]
-
Protocol:
-
Follow the cell viability assay protocol (Section 2).
-
In addition to treating with this compound, supplement the culture medium with increasing concentrations of palmitate (e.g., 0.5 µM to 10 µM).
-
Assess cell viability after the incubation period.
-
A dose-dependent rescue of the anti-proliferative effects of this compound by palmitate confirms the on-target activity of the inhibitor. Note that high concentrations of palmitate can be toxic to cells.[1]
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. Always refer to the original publications for detailed methodologies. This information is for research use only.
References
Application Notes and Protocols for Using GSK2194069 in LNCaP Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression.[1] A key metabolic feature of many cancers, including prostate cancer, is the upregulation of de novo lipogenesis, the process of synthesizing fatty acids.[2][3] Fatty Acid Synthase (FASN) is the central enzyme in this pathway and its overexpression is linked to tumor growth and survival.[2][3] GSK2194069 is a potent and selective inhibitor of FASN, specifically targeting its β-ketoacyl reductase (KR) domain.[4][5] This document provides detailed application notes and protocols for the use of this compound in the LNCaP human prostate cancer cell line, an androgen-sensitive cell line widely used in prostate cancer research.[6]
Mechanism of Action
This compound inhibits FASN, thereby blocking the synthesis of palmitate, a primary product of de novo lipogenesis.[2][5] This disruption of lipid metabolism can lead to a reduction in cell viability and the induction of apoptosis in cancer cells that are highly dependent on this pathway for survival and proliferation.[2][7] Furthermore, emerging evidence suggests a strong interplay between FASN activity and the AR signaling pathway in prostate cancer.[3] Inhibition of FASN has been shown to downregulate AR expression and transcriptional activity, providing a dual mechanism for its anti-cancer effects in hormone-sensitive prostate cancer.[3][8]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and other FASN inhibitors in prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| FAS Enzyme Inhibition IC50 | Purified Human FAS | 0.0604 µM | [2] |
| Cell Viability | LNCaP-LN3 | Significant reduction at 50 µM | [2] |
| Phosphatidylcholine Levels EC50 | A549 (Lung Cancer) | 15.5 ± 9 nM | [4][5] |
Table 2: Comparative Efficacy of FASN Inhibitors on Cell Viability
| FASN Inhibitor | Cell Line | IC50 (µM) | Reference |
| TVB-3166 | Purified Human FAS | 0.0736 | [2] |
| Fasnall | Purified Human FAS | 3.71 | [2] |
| C75 | LNCaP | ~20 | [9] |
| Orlistat | LNCaP | >100 | [9] |
Experimental Protocols
LNCaP Cell Culture
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.
This compound Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat the LNCaP cells with the prepared this compound solutions for the indicated times as per the specific experimental design.
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study that utilized this compound on the LNCaP-LN3 cell line.[2]
Materials:
-
LNCaP cells
-
96-well plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed 7,500 LNCaP cells per well in a 96-well plate in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
Treat the cells with various concentrations of this compound for 24 hours.[2]
-
Add 10 µL of WST-1 reagent to each well.[2]
-
Incubate the plate for 2 hours at 37°C.[2]
-
Measure the absorbance at 470 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assays
This is a general protocol for Annexin V staining, which is a standard method to detect early apoptosis.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed LNCaP cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
This is a general protocol for measuring the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
LNCaP cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Seed LNCaP cells in a white-walled 96-well plate at a density of 1 x 104 cells per well.
-
After 24 hours, treat the cells with this compound for the desired duration.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the caspase activity to the number of viable cells if necessary.
Western Blotting for Apoptosis and AR Signaling Markers
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed LNCaP cells in 6-well plates and treat with this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels. The cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis.[10][11][12][13]
Visualizations
References
- 1. Constitutively active androgen receptor variants upregulate expression of mesenchymal markers in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. PARP1 (cleaved Asp214) Monoclonal Antibody (HLNC4) (14-6668-82) [thermofisher.com]
- 12. Purified Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
Application Note: Metabolomics Profiling of GSK2194069, a Fatty Acid Synthase Inhibitor
Introduction
GSK2194069 is a potent and specific experimental inhibitor of human fatty acid synthase (hFAS), a critical enzyme responsible for the de novo synthesis of long-chain fatty acids.[1][2] The enzyme's β-ketoacyl reductase (KR) activity is the specific target of this compound.[1][3] Many cancer cells exhibit high expression of hFAS and rely on de novo fatty acid synthesis for proliferation, making hFAS an attractive therapeutic target in oncology.[1][2] Metabolomics, the comprehensive study of small-molecule metabolites in a biological system, is an invaluable tool in drug development.[4][5][6] It provides a direct readout of the physiological state of cells and can be used to elucidate a drug's mechanism of action (MoA), identify biomarkers for efficacy and toxicity, and uncover potential resistance mechanisms.[4][7] This document outlines a detailed experimental design and protocols for conducting metabolomics studies to characterize the cellular effects of this compound.
Mechanism of Action of this compound
This compound specifically inhibits the β-ketoacyl reductase (KR) domain of the multi-enzyme FASN complex. This enzymatic step is crucial for the reduction of a ketoacyl group during the elongation of the fatty acid chain. By blocking this step, this compound prevents the synthesis of palmitate, the primary product of FASN, and subsequently, the formation of more complex lipids essential for cell membranes, signaling, and energy storage.
Quantitative Biological Activity of this compound
The potency of this compound has been characterized in various enzymatic and cell-based assays. This data is crucial for designing effective dose-response experiments in metabolomics studies.
| Parameter | Description | Value | Reference Cell Line / System |
| IC₅₀ | Inhibition of FASN β-ketoyl reductase (KR) activity | 7.7 nM | Enzymatic Assay |
| IC₅₀ | Inhibition versus acetoacetyl-CoA | 4.8 nM | Enzymatic Assay |
| Kᵢ | Inhibition constant versus NADPH | 5.6 nM | Enzymatic Assay |
| EC₅₀ | Decrease in phosphatidylcholine levels | 15.5 ± 9 nM | A549 Cells |
| EC₅₀ | Inhibition of cell growth | 15 ± 0.5 nM | A549 Cells |
Metabolomics Experimental Design and Workflow
A typical untargeted metabolomics study aims to capture a broad snapshot of the metabolic changes induced by a drug. The following workflow is recommended for investigating this compound.
1. Objective:
-
To define the metabolic signature of FASN inhibition by this compound.
-
To confirm on-target effects by observing changes in the fatty acid synthesis pathway.
-
To identify potential off-target effects or metabolic adaptations that could contribute to drug resistance.
2. Experimental Groups:
-
Control Group: Cells treated with vehicle (e.g., 0.1% DMSO).
-
Treatment Groups: Cells treated with this compound at various concentrations (e.g., 10 nM, 50 nM, 250 nM) to establish a dose-dependent metabolic response.
-
Time Course: Samples collected at multiple time points (e.g., 6, 12, 24 hours) to capture dynamic changes.
-
Biological Replicates: A minimum of 5-6 replicates per group is essential for statistical power.[8]
Detailed Experimental Protocols
These protocols are based on established methods for cellular metabolomics.[8][9]
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells known to express FASN (e.g., LNCaP-LN3, A549, BT-474) in appropriate culture vessels (e.g., 6-well plates).[8][10] Grow cells to ~80% confluency.
-
Drug Preparation: Prepare stock solutions of this compound in DMSO. Dilute to final working concentrations in fresh culture medium immediately before use.
-
Treatment: Aspirate old media, wash cells once with PBS, and add the media containing the final concentrations of this compound or vehicle control.
-
Incubation: Incubate cells for the desired time period (e.g., 24 hours) under standard culture conditions.
Protocol 2: Metabolite Extraction
-
Quenching: To halt enzymatic activity, rapidly aspirate the culture medium. Immediately place the plate on dry ice and wash the cells with ice-cold 0.9% saline solution.
-
Extraction: Add ice-cold 80% methanol (LC-MS grade) containing an internal standard (e.g., reserpine) to the cell monolayer.[8][9]
-
Cell Lysis: Scrape the cells in the cold methanol solution. Transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Lyse the cells completely using three consecutive freeze/thaw cycles in liquid nitrogen.[8]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 18,000 x g) at 4°C for 20 minutes to pellet proteins and cell debris.[9]
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube or LC-MS vial for analysis.
Protocol 3: LC-MS Based Metabolomics Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/UHPLC system.[11]
-
Chromatography: Separate metabolites using a column appropriate for polar and non-polar compounds (e.g., HILIC for polar, C18 for non-polar).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to achieve broad coverage of the metabolome.[8]
-
Quality Control: Inject pooled quality control (QC) samples periodically throughout the analytical run to monitor system stability and aid in data normalization.
Protocol 4: Data Analysis and Interpretation
-
Data Processing: Use software (e.g., XCMS, Progenesis QI) for peak detection, alignment, and integration.
-
Normalization: Normalize the data to an internal standard and cell count or total protein concentration.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures Discriminant Analysis [OPLS-DA]) to identify metabolites that differ significantly between control and treated groups.
-
Metabolite Identification: Identify significant features by matching accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN).
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to map altered metabolites to specific biochemical pathways to understand the biological impact of this compound.
Expected Metabolomic Signature of FASN Inhibition
Based on its mechanism of action and published studies, treatment with this compound is expected to cause a distinct set of metabolic perturbations.
Summary of Expected Changes:
| Metabolite Class | Expected Change | Rationale |
| Malonyl-CoA | ▲ Increase | Direct precursor substrate for FASN; its consumption is blocked. |
| Malonate | ▲▲ Large Increase | Accumulates as a result of malonyl-CoA buildup. A key biomarker of FASN inhibition.[10] |
| Succinate | ▲ Increase | Accumulates along with malonate as part of a consensus signature of FASN inhibition.[10] |
| Palmitate (C16:0) | ▼ Decrease | Primary product of FASN; its synthesis is inhibited. |
| Long-Chain Acyl-Carnitines | ▼ Decrease | Transport molecules for fatty acids; levels decrease due to reduced fatty acid availability.[3] |
| Phospholipids (e.g., PC) | ▼ Decrease | Complex lipids derived from fatty acids; synthesis is impaired.[12] |
| Glycerophospholipids | ▲ Increase (Potential) | Some studies show an unexpected increase, suggesting metabolic flexibility and adaptation by cancer cells.[8][13] |
The application of a robust metabolomics workflow is critical for the preclinical evaluation of this compound. This approach provides a deep, functional readout of the drug's activity, confirming its on-target engagement with the FASN pathway and revealing the broader metabolic consequences of its action. The resulting data can guide further drug development by validating its mechanism, identifying pharmacodynamic biomarkers for clinical trials, and offering insights into potential strategies to overcome metabolic resistance.
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. metabolon.com [metabolon.com]
- 5. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and lipidomics strategies in modern drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics applications in Drug Development: Transforming Modern Medicine [arome-science.com]
- 8. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics and Drug Development - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note and Protocols: Analysis of FASN Expression by Western Blot Following GSK2194069 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and has been linked to tumor growth and survival, making it an attractive therapeutic target.[1][2][3] GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of FASN, which disrupts its enzymatic activity.[2][4][5] This application note provides a detailed protocol for performing Western blot analysis to assess the expression levels of FASN in cell lysates after treatment with this compound. It is important to note that studies have shown this compound inhibits FASN activity without reducing its protein expression levels.[4][5][6] Therefore, Western blotting in this context serves to confirm consistent FASN protein levels across treatment conditions, ensuring that any observed cellular effects are due to the inhibition of FASN's enzymatic function rather than a decrease in the amount of FASN protein.
FASN Regulatory Signaling Pathway
The expression of FASN is regulated by complex signaling pathways, often initiated by growth factors.[1][7] The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of FASN expression.[1][7] Upon activation by growth factors, this pathway can lead to the activation of sterol regulatory element-binding protein 1 (SREBP-1), a transcription factor that upregulates FASN expression.[1] this compound acts directly on the FASN enzyme, inhibiting its function, rather than affecting these upstream signaling pathways that control its expression.
References
- 1. Fatty Acid Synthase: An Emerging Target in Cancer | MDPI [mdpi.com]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with GSK2194069
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing GSK2194069 in cell viability assays, with a specific focus on the Water Soluble Tetrazolium Salt (WST-1) assay. This compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS), a key enzyme in de novo fatty acid synthesis.[1][2] Given that many cancer cells exhibit upregulated hFAS expression and rely on de novo lipogenesis for proliferation, this compound serves as a valuable tool for cancer research and drug development.[1][2][3]
Mechanism of Action
This compound specifically targets the β-ketoacyl reductase domain of human fatty acid synthase (hFAS).[1][2][4] This inhibition blocks the synthesis of long-chain fatty acids, primarily palmitate, which are essential for membrane biosynthesis, energy storage, and signaling molecule generation in rapidly dividing cells.[3][5] The anti-proliferative effects of this compound can be reversed by the addition of exogenous palmitate, confirming its specific mechanism of action.[2][3] Inhibition of FASN has been shown to impact various signaling pathways, including the PI3K/Akt/mTOR and β-catenin/C-myc pathways, and can lead to decreased proliferation and increased apoptosis in cancer cells.[6][7][8]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Human Fatty Acid Synthase (hFAS) β-ketoacyl reductase (KR) activity | 7.7 nM | [4] |
| IC₅₀ | Acetoacetyl-CoA | 4.8 nM | [4] |
| Kᵢ | NADPH | 5.6 nM | [4] |
| IC₅₀ | Purified Human FAS Activity | 0.0604 µM | [5] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Incubation Time | Reference |
| EC₅₀ (Cell Growth) | A549 (Non-small-cell lung cancer) | 15 ± 0.5 nM | 5 days | [3] |
| EC₅₀ (Phosphatidylcholine levels) | A549 (Non-small-cell lung cancer) | 15.5 ± 9 nM | Not Specified | [3][4] |
| Effective Concentration (Cell Growth Inhibition) | LNCaP-LN3 (Prostate cancer) | 50 µM | 24 hours | [5] |
| Effective Concentration (Growth Inhibition) | LNCaP (Prostate cancer) | 5 µM and 20 µM | Not Specified | [4] |
Signaling Pathway
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
WST-1 Cell Viability Assay with this compound
This protocol is adapted for a 96-well plate format and can be modified for other formats.
Materials:
-
This compound
-
Cell line of interest (e.g., LNCaP-LN3, A549)
-
Complete cell culture medium (e.g., RPMI with 10% FBS and 1% antibiotics)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm and a reference wavelength >600 nm
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 7,500 cells/well in 100 µL of complete culture medium.[5] The optimal seeding density may vary depending on the cell line and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 24-hour incubation was used for LNCaP-LN3 cells.[5]
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.[5][9][10][11]
-
Gently mix by tapping the plate.
-
Incubate the plate for 0.5 to 4 hours at 37°C in the incubator.[9][10] The optimal incubation time will depend on the cell type and density and should be determined by monitoring the color change.
-
Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[10][11]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for the WST-1 cell viability assay.
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 11. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for GSK2194069: A Potent FASN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1] Due to the reliance of many cancer cells on de novo fatty acid synthesis, hFAS represents a key metabolic target for oncology.[1][2] this compound has demonstrated significant inhibition of cancer cell growth in vitro by disrupting cellular lipid metabolism.[3][4] These application notes provide a summary of the available preclinical data, protocols for in vitro evaluation, and visualizations of the relevant biological pathways and experimental workflows. While specific in vivo xenograft data for this compound is not extensively available in the public domain, the provided information serves as a comprehensive guide for preclinical studies of this compound and other FASN inhibitors.
Introduction
Human fatty acid synthase (hFAS) is a multifunctional enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate.[1] In normal tissues, fatty acid requirements are largely met through dietary intake. However, many cancer types exhibit high levels of hFAS expression and a dependence on endogenous fatty acid production for membrane synthesis, energy storage, and signaling molecule generation.[1][2] This metabolic reprogramming makes hFAS an attractive target for cancer therapy.
This compound is a triazolone derivative that potently and selectively inhibits the β-ketoacyl reductase (KR) domain of hFAS.[1][5] This inhibition is competitive with the keto-substrate and uncompetitive with the NADPH cofactor.[6] By blocking the KR-mediated reduction step in fatty acid synthesis, this compound effectively halts the production of new fatty acids, leading to growth inhibition in cancer cells.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type | Reference |
| A549 | Non-small-cell lung | 15 ± 0.5 | Cell Growth (5-day incubation) | [5] |
| A549 | Non-small-cell lung | 15.5 ± 9 | Phosphatidylcholine Levels | [3][5] |
| KATO-III | Gastric | Not specified | Fatty Acid Synthesis Inhibition | [3] |
| MKN45 | Gastric | Not specified | Fatty Acid Synthesis Inhibition | [3] |
| SNU-1 | Gastric | Not specified | Fatty Acid Synthesis Inhibition | [3] |
| LNCaP | Prostate | Not specified | Cell Growth | [3] |
| LNCaP-LN3 | Prostate | Not specified | Cell Growth (at 50 µM) | [3] |
Enzymatic Inhibition by this compound
| Target | Substrate | IC50 / Ki (nM) | Reference |
| hFAS (full length) | Acetoacetyl-CoA | 4.8 | [3] |
| hFAS (full length) | NADPH | 5.6 | [3] |
| hFAS β-ketoyl reductase (KR) | - | 7.7 | [3] |
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Proliferation Assay
This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of this compound Action
Caption: In Vitro Proliferation Assay Workflow
Discussion and Future Directions
This compound has demonstrated clear potential as an anti-cancer agent through its potent inhibition of hFAS in vitro. The data indicates that it effectively disrupts the lipogenic pathway in cancer cells, leading to a reduction in cell growth. While the provided protocols focus on in vitro assessment, the logical next step in the preclinical evaluation of this compound would be to conduct in vivo studies using mouse xenograft models.
A typical xenograft study would involve the subcutaneous implantation of human cancer cells into immunocompromised mice. Once tumors are established, mice would be treated with this compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection). Key endpoints would include tumor growth inhibition, body weight monitoring (as an indicator of toxicity), and pharmacokinetic/pharmacodynamic (PK/PD) analyses to correlate drug exposure with target engagement and anti-tumor efficacy. Although specific protocols for this compound in such models are not publicly detailed, established methodologies for similar FASN inhibitors like TVB-3166 can serve as a valuable reference.[7] Such studies are crucial to determine the therapeutic window and potential efficacy of this compound in a whole-animal system, paving the way for potential clinical development.
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Preparation of GSK2194069 Stock Solutions
Introduction
This compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFASN)[1][2]. As an enzyme responsible for the de novo synthesis of long-chain fatty acids, hFASN is a key therapeutic target in oncology and other metabolic diseases[2]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the solubilization, storage, and preparation of working solutions of this compound.
Physicochemical and Biological Properties
This compound is a cell-permeable triazolone compound that effectively inhibits lipid synthesis and attenuates cancer cell proliferation[1][3][4]. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 428.48 g/mol | [3] |
| Formula | C₂₅H₂₄N₄O₃ | [3] |
| Appearance | Light yellow to brown solid | [5] |
| Purity | ≥98% | [3] |
| Mechanism of Action | Potent inhibitor of the β-ketoacyl reductase (KR) domain of human Fatty Acid Synthase (hFASN) | [2][5] |
| Biological Activity (IC₅₀) | 7.7 nM (hFASN overall reaction)[3][5] | [3][5] |
| Cellular Activity (EC₅₀) | 15 nM (A549 non-small-cell lung cancer cell proliferation)[3][6] 15.5 ± 9 nM (Phosphatidylcholine level reduction in A549 cells)[5][6] 0.9 nM (SARS-CoV-2 inhibition)[3] | [3][5][6] |
Solubility and Storage
Proper solvent selection and storage are crucial to maintain the stability and activity of this compound. It is highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in ethanol.
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM (42.85 mg/mL) | [3] |
| Ethanol | 20 mM (8.57 mg/mL) | [3] |
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Solid Powder | +4°C | 2 years | Can also be stored at -20°C for up to 3 years | [3][5] |
| Stock Solution | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| -80°C | 2 years | Recommended for long-term storage. | [5] | |
| Working Solution (in vivo) | Prepare Freshly | Use same day | To ensure stability and prevent precipitation. | [5] |
Note: Hygroscopic DMSO can significantly impact solubility; always use newly opened, anhydrous DMSO for preparing stock solutions.[5]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a primary stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW: 428.48)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 42.85 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. To calculate the required volume for a specific mass and target concentration, use the following formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Dissolve: Vortex or gently warm the solution if necessary to ensure the compound is fully dissolved. If precipitation occurs, sonication can also be used to aid dissolution[5].
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles[5].
-
Store: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[5].
Caption: Workflow for preparing and storing this compound stock solution.
Protocol 2: Preparation of In Vitro Working Solutions
This protocol details the dilution of the high-concentration DMSO stock for use in cell-based assays. Typical concentrations for in vitro studies range from the low nanomolar to the micromolar level[1][7].
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to reach the desired final concentration. It is recommended to perform an intermediate dilution first (e.g., to 1 mM in DMSO or culture medium) to minimize pipetting errors and the final concentration of DMSO in the assay.
-
Final Dilution: Add the appropriate volume of the intermediate stock to the final volume of cell culture medium or buffer. For example, to make 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 990 µL of medium.
-
DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Use Immediately: Use the freshly prepared working solutions for your experiments.
Protocol 3: Preparation of an In Vivo Formulation
For animal studies, this compound must be formulated in a vehicle that is safe for administration and maintains the compound's solubility. The following formulation is reported to yield a clear solution.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Formulation Composition (yielding ≥ 2.5 mg/mL): [5]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Dissolve in DMSO: Dissolve the required amount of this compound in DMSO first. For example, to prepare 1 mL of a 2.5 mg/mL final solution, dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear, homogenous solution is formed.
-
Administer: Prepare this formulation fresh on the day of dosing and use it immediately[5].
Mechanism of Action
This compound targets a critical enzyme in the de novo lipogenesis pathway, which is often upregulated in cancer cells to support rapid proliferation.
Caption: this compound inhibits the KR domain of hFASN, blocking lipogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Fatty Acid Synthase Inhibitor II, this compound - CAS 1332331-08-4 - Calbiochem | 532585 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2194069 in SARS-CoV-2 Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of GSK2194069, a potent inhibitor of human fatty acid synthase (FASN), in the study of SARS-CoV-2 replication. The provided protocols are based on established methodologies for evaluating FASN inhibitors against coronaviruses and can be adapted for use with this compound.
Introduction
The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into host-targeted antiviral therapies. One promising avenue of investigation is the host's lipid metabolism, which many viruses, including SARS-CoV-2, hijack to support their replication. The viral life cycle, from entry and the formation of replication organelles to assembly and egress, is intricately linked with cellular membrane dynamics and lipid biosynthesis.
This compound is a highly specific and potent inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (FASN). FASN is the key enzyme responsible for the de novo synthesis of fatty acids. By blocking this pathway, this compound disrupts a fundamental cellular process that SARS-CoV-2 exploits for its propagation. In vitro studies have demonstrated that inhibition of FASN, including with this compound, leads to a significant reduction in SARS-CoV-2 infection, viral RNA levels, and the production of infectious virions.[1] This makes this compound a valuable tool for studying the role of fatty acid synthesis in the viral life cycle and a potential candidate for antiviral drug development.
Mechanism of Action: Targeting Host Lipid Metabolism
This compound exerts its antiviral effect by inhibiting the enzymatic activity of FASN. This multi-domain enzyme catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. SARS-CoV-2 is thought to leverage the products of this pathway for several critical functions:
-
Membrane Scaffolding for Replication Organelles: The virus requires host-derived lipids to construct the specialized membrane structures where viral RNA replication and protein synthesis occur.
-
Viral Assembly and Budding: The formation of new viral particles and their subsequent release from the host cell are dependent on the availability of lipids for the viral envelope.
-
Energy Production: Fatty acids can be utilized by the host cell to generate ATP, providing the energy required for the energetically demanding process of viral replication.
By inhibiting FASN, this compound effectively starves the virus of these essential building blocks and energy sources, thereby impeding its ability to replicate.
Quantitative Data
While direct IC50 and EC50 values for this compound against SARS-CoV-2 are not yet widely published, the available literature on other FASN inhibitors provides a strong indication of the expected potency. The following table summarizes the antiviral activity of various FASN inhibitors against SARS-CoV-2 in vitro.
| Compound | Target | Cell Line | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| This compound | FASN (KR domain) | - | Data not available | - | - |
| Orlistat | FASN | Vero E6 | ~5-20 | >50 | [2] |
| TVB-2640 | FASN | HEK293T-hACE2 | ~0.1 | >10 | [3] |
| C75 | FASN | Calu-3 | 22.81 | >50 | [2] |
| TVB-3166 | FASN | Huh-7.5 | Data not available | - | [4] |
Experimental Protocols
The following protocols are adapted from published studies on FASN inhibitors and SARS-CoV-2 and can be used to evaluate the antiviral efficacy of this compound.
Protocol 1: In Vitro Antiviral Activity Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2 in a cell-based assay.
Materials:
-
This compound (stock solution in DMSO)
-
Susceptible host cells (e.g., Vero E6, Calu-3, or HEK293T-ACE2)
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock of known titer
-
96-well cell culture plates
-
Crystal violet solution
-
Reagents for RNA extraction and RT-qPCR
-
Reagents for plaque assay
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-compound control.
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
Quantification of Viral Activity:
-
Cytopathic Effect (CPE) Assay: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet. Solubilize the stain and measure the absorbance at 570 nm.
-
Viral RNA Quantification: Isolate total RNA from the cells and perform RT-qPCR to quantify the levels of a viral gene (e.g., N or E gene).
-
Plaque Assay: Collect the supernatant from the infected cells and perform a plaque assay on a fresh monolayer of host cells to determine the infectious virus titer.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay
This protocol is essential to determine the concentration range at which this compound is toxic to the host cells, allowing for the calculation of the selectivity index (SI = CC50/EC50).
Materials:
-
This compound (stock solution in DMSO)
-
Host cells (same as in Protocol 1)
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates as described in Protocol 1.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (24-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log concentration of this compound.
Conclusion
This compound represents a valuable pharmacological tool for investigating the critical role of the host fatty acid synthesis pathway in SARS-CoV-2 replication. The provided application notes and protocols offer a framework for researchers to explore its antiviral potential and further elucidate the molecular mechanisms by which coronaviruses exploit cellular lipid metabolism. Future studies should focus on determining the precise in vitro and in vivo efficacy of this compound against SARS-CoV-2 and its variants of concern.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of VPS34 and fatty-acid metabolism suppress SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing fatty acid synthase by type I interferon and chemical inhibitors as a broad spectrum anti-viral strategy against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Sample Preparation Following GSK2194069 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS). As a key enzyme in de novo fatty acid synthesis, a process often upregulated in cancer cells to meet the demands of rapid proliferation, FASN is a promising therapeutic target. Inhibition of FASN by this compound disrupts the production of long-chain fatty acids, leading to alterations in the cellular lipidome and impacting cancer cell growth and survival.
These application notes provide a comprehensive guide to the preparation of samples for lipidomics analysis after treatment with this compound. Detailed protocols for cell culture, treatment, and lipid extraction are provided, along with a summary of expected quantitative changes in the lipid profile based on existing research.
Signaling Pathway and Mechanism of Action
This compound specifically targets the β-ketoacyl reductase domain of the multi-enzyme FASN complex. This inhibition blocks the reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle. The disruption of this pathway leads to a decrease in the synthesis of palmitate, the primary product of FASN, and subsequent downstream lipid species.
Caption: Mechanism of action of this compound on the de novo fatty acid synthesis pathway.
Experimental Protocols
This section details the protocols for cell culture, this compound treatment, and subsequent lipid extraction for lipidomics analysis. The following workflow provides a general overview of the process.
Caption: General experimental workflow for lipidomics sample preparation.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., LNCaP-LN3 prostate cancer cells)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
Seed cells into 6-well plates at a desired density and allow them to adhere overnight.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Cell Harvesting and Metabolite Quenching
Materials:
-
Cold PBS
-
Liquid Nitrogen
-
Cell scraper
Protocol:
-
Place the 6-well plates on ice.
-
Aspirate the treatment medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Immediately add liquid nitrogen to the wells to flash-freeze the cells and quench metabolic activity.
-
Allow the liquid nitrogen to evaporate.
-
Scrape the cells in a minimal volume of cold solvent (e.g., methanol) and transfer to a microcentrifuge tube.
Lipid Extraction
The following is a modified Bligh-Dyer method suitable for cultured cells. An alternative is the Methyl-tert-butyl ether (MTBE) method.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To the cell pellet in the microcentrifuge tube, add a pre-chilled mixture of chloroform:methanol (1:2, v/v).
-
Vortex vigorously for 1 minute.
-
Add chloroform and deionized water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
Sample Processing for LC-MS/MS Analysis
Materials:
-
Nitrogen gas stream evaporator or vacuum concentrator
-
LC-MS grade reconstitution solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v)
-
Autosampler vials with inserts
Protocol:
-
Carefully collect the lower organic phase (containing lipids) into a new microcentrifuge tube, avoiding the protein interface.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid film in a small, precise volume of reconstitution solvent.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Presentation
Treatment of cancer cells with this compound leads to significant alterations in the cellular lipidome. An untargeted metabolomics study on LNCaP-LN3 prostate cancer cells treated with 50 µM this compound for 24 hours revealed the following changes.
| Lipid Class/Metabolite | Observed Change |
| Glycerophospholipids | |
| Phosphatidylethanolamine (PE) | Increased |
| Phosphatidylcholine (PC) | Increased |
| Lyso-Phosphatidylcholine (LysoPC) | Increased |
| Fatty Acids | |
| Arachidonic acid | Increased |
| Other Metabolites | |
| N1-acetylspermidine | Increased |
| Spermidine | Decreased |
| Spermine | Decreased |
| Tryptophan | Decreased |
Note: The observed increase in certain lipid classes, despite the inhibition of de novo fatty acid synthesis, may be attributed to compensatory mechanisms such as the breakdown of stored triacylglycerols or increased uptake of exogenous lipids.
Concluding Remarks
The protocols and data presented provide a framework for conducting lipidomics studies to investigate the effects of the FASN inhibitor this compound. Careful and consistent sample preparation is paramount for obtaining high-quality, reproducible lipidomics data. The observed changes in the lipid profiles of cancer cells upon this compound treatment underscore the profound impact of FASN inhibition on cellular metabolism and provide a basis for further investigation into the therapeutic potential of this compound.
Troubleshooting & Optimization
GSK2194069 solubility issues and recommended solvents
This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of GSK2194069, a potent inhibitor of human fatty acid synthase (FASN). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of human fatty acid synthase (hFASN), with an IC50 value of 7.7 nM.[1][2][3][4] It specifically inhibits the β-ketoacyl reductase (KR) activity of hFASN.[5] By blocking this enzyme, this compound disrupts the de novo synthesis of long-chain fatty acids, a pathway that is often upregulated in cancer cells, making it a target for cancer therapy.[2][5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most effective, with a solubility of up to 100 mM. It is also soluble in ethanol and DMF.[7] For in vivo applications, specific formulations using co-solvents are recommended.
Q3: I am observing precipitation or cloudiness when preparing my this compound stock solution. What should I do?
A3: If you observe precipitation, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also crucial to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility.[1] If the issue persists, consider preparing a more dilute stock solution.
Q4: What are some recommended formulations for in vivo experiments?
A4: For in vivo studies, several multi-solvent systems are suggested to maintain the solubility of this compound in an aqueous environment. Here are a few protocols that yield a clear solution at ≥ 2.5 mg/mL (5.83 mM):[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: 10% DMSO and 90% Corn Oil.[1]
Q5: How should I properly store stock solutions of this compound?
A5: Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Issue: Precipitate forms after adding the stock solution to an aqueous buffer.
-
Possible Cause: The concentration of the organic solvent (like DMSO) from the stock solution is too high in the final aqueous solution, causing the compound to crash out.
-
Solution:
-
Decrease the final concentration of this compound in your experiment.
-
Increase the percentage of co-solvents (like PEG300 or Tween-80) in your final aqueous solution, if your experimental design permits.
-
Prepare a more dilute initial stock solution in DMSO.
-
Quantitative Solubility Data
The following table summarizes the maximum solubility concentrations for this compound in various solvents.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | ≥ 100 mg/mL | 233.38 mM |
| DMSO | 42.85 mg/mL | 100 mM |
| DMSO | 20 mg/mL | - |
| DMF | 30 mg/mL | - |
| Ethanol | 8.57 mg/mL | 20 mM |
| Ethanol | 1 mg/mL | - |
Note: Data is compiled from multiple sources and may vary based on the specific batch and purity of the compound.[1][7]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 428.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add 233.4 µL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution or place it in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Troubleshooting Workflow for this compound Solubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Optimizing GSK2194069 incubation time for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2194069, a potent inhibitor of human Fatty Acid Synthase (hFAS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1][2] It functions by competing with the keto-substrate for binding to the KR domain.[1] The inhibition is uncompetitive with respect to the cofactor NADPH.[3]
Q2: How long should I incubate my enzyme/cells with this compound for maximum inhibition?
A2: For direct enzymatic assays, the inhibition by this compound is not time-dependent.[2][4] Pre-incubation of the hFAS enzyme with this compound and saturating concentrations of NADPH for up to 4 hours has been shown to have no significant change on its IC₅₀ value.[2][4] The inhibition is also freely reversible.[2][4] Therefore, a pre-incubation step to achieve maximum enzymatic inhibition is not necessary. For cellular assays, incubation times will depend on the biological question being asked, with studies showing effects on cell growth and metabolism at 24 hours and beyond.[5][6]
Q3: I am not seeing the expected level of inhibition. What are some possible causes?
A3: Please see the troubleshooting guide below for potential reasons and solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lower than expected enzymatic inhibition | Inhibitor Degradation: Improper storage of this compound can lead to reduced activity. | Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions: The inhibitory activity of this compound is dependent on the concentration of the substrate. | Ensure that the substrate concentration in your assay is appropriate for the competitive inhibition mechanism. Consider performing a kinetic analysis to determine the Kᵢ value under your specific assay conditions. | |
| Presence of interfering substances: Components in your assay buffer may be interfering with the inhibitor. | Review your buffer composition. For reconstitution, solvents such as DMSO, PEG300, Tween-80, and corn oil have been used.[5] | |
| Inconsistent results in cellular assays | Cell Line Variability: The expression level of hFAS can vary between different cancer cell lines, affecting the potency of this compound.[5] | Confirm the hFAS expression level in your cell line of interest. The anti-proliferative effects of this compound are more pronounced in cells with higher hFAS expression.[5] |
| Palmitate in media: The presence of exogenous fatty acids, like palmitate, in the cell culture media can rescue cells from the anti-proliferative effects of this compound.[2] | For experiments assessing the direct effects of hFAS inhibition on cell viability, consider using fatty acid-free media or dialyzed serum. | |
| Incorrect assessment of inhibition: this compound inhibits the enzymatic activity of hFAS but does not typically reduce the total protein level of the enzyme at shorter incubation times (e.g., 24-48 hours).[2][5] | To assess the inhibitor's effect, measure downstream markers of hFAS activity, such as fatty acid synthesis (e.g., using ¹³C-acetate labeling) or cell proliferation, rather than total hFAS protein levels by Western blot.[2] |
Experimental Protocols
Protocol: Determining the Time-Dependency of this compound Inhibition
This experiment aims to verify that the inhibition of hFAS by this compound is not time-dependent under your experimental conditions.
Materials:
-
Purified human Fatty Acid Synthase (hFAS) enzyme
-
This compound
-
NADPH
-
Acyl-CoA substrate (e.g., acetoacetyl-CoA)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare solutions of hFAS enzyme, NADPH, and the acyl-CoA substrate in assay buffer.
-
-
Pre-incubation:
-
In separate tubes, pre-incubate the hFAS enzyme with a saturating concentration of NADPH and different concentrations of this compound (including a vehicle control) for varying amounts of time (e.g., 0, 30, 60, 120, and 240 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Following each pre-incubation period, initiate the enzymatic reaction by adding the acyl-CoA substrate to the enzyme-inhibitor-NADPH mixture in a 96-well plate.
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Collect data at regular intervals for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound at each pre-incubation time point.
-
For each pre-incubation time, plot the reaction velocity against the this compound concentration and determine the IC₅₀ value.
-
Compare the IC₅₀ values obtained at the different pre-incubation times. A lack of significant change in the IC₅₀ values across the time points confirms that the inhibition is not time-dependent.
-
Data Summary
Table 1: Effect of Pre-incubation Time on this compound IC₅₀
| Pre-incubation Time (minutes) | IC₅₀ of this compound (nM) |
| 0 | 7.7 |
| 30 | No significant change reported |
| 60 | No significant change reported |
| 120 | No significant change reported |
| 240 | No significant change reported |
Note: The IC₅₀ value of 7.7 nM is for the β-ketoacyl reductase (KR) activity of FASN.[5] Studies have shown no significant change in IC₅₀ with pre-incubation up to 4 hours.[2][4]
Visualizations
Caption: Mechanism of this compound inhibition of the hFAS pathway.
Caption: Workflow for assessing time-dependency of this compound inhibition.
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GSK2194069 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GSK2194069, a potent inhibitor of Fatty Acid Synthase (FASN). This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols to facilitate the effective use of this compound in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1][2][3] It acts as a competitive inhibitor with respect to the keto-substrate and an uncompetitive inhibitor with respect to the cofactor NADPH.[4] This inhibition blocks the de novo synthesis of long-chain fatty acids, primarily palmitate.[1][5]
Q2: What are the key applications of this compound in research?
This compound is primarily used in cancer research. Many tumor cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane production, making FASN a therapeutic target.[2][3][5] The compound is used to study the effects of FASN inhibition on cancer cell metabolism, growth, and survival.[6] It is also a tool to investigate the broader roles of fatty acid metabolism in various cellular processes.
Q3: Has the selectivity profile of this compound been determined against other kinases?
Q4: What are the known off-target effects of this compound?
While direct off-target binding data is limited, metabolomics studies have revealed that inhibition of FASN by this compound leads to significant metabolic alterations beyond the depletion of palmitate. These can be considered broader, indirect off-target effects on cellular metabolism. In prostate cancer cells, treatment with this compound has been shown to cause:
-
Alterations in Polyamine Metabolism: A significant increase in N1-acetyl spermidine and a decrease in spermidine and spermine levels.[7]
-
Changes in Energy Metabolism: The accumulation of malonyl-CoA, the substrate of FASN, can indirectly inhibit carnitine palmitoyltransferase 1 (CPT-1), leading to a downregulation of fatty acid β-oxidation.[7]
-
Unexpected Lipid Profile Changes: Despite the inhibition of palmitate synthesis, cells may exhibit an increase in the levels of other fatty acids and glycerophospholipids, suggesting a compensatory metabolic reprogramming.[7]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of cell proliferation.
-
Question: My cell line shows variable or weak response to this compound treatment. What could be the reason?
-
Answer:
-
FASN Expression Levels: The cytotoxic effects of this compound are often correlated with the level of FASN expression in the cell line. Cells with lower FASN expression may be less sensitive.[4] It is recommended to verify the FASN protein levels in your cell line by Western blot.
-
Metabolic Plasticity: Cancer cells can exhibit metabolic flexibility, allowing them to adapt to FASN inhibition by upregulating the uptake of exogenous lipids from the culture medium.[7] Ensure your experimental design accounts for the lipid content of your serum and media.
-
Compound Stability and Solubility: Ensure the compound is properly dissolved and stable in your culture medium for the duration of the experiment. Prepare fresh stock solutions and protect them from light.
-
Issue 2: Incomplete rescue of cytotoxicity with exogenous palmitate.
-
Question: I am trying to rescue the anti-proliferative effects of this compound with exogenous palmitate, but the rescue is not complete. Why?
-
Answer:
-
Toxicity of Palmitate: High concentrations of exogenous palmitate can be toxic to cells, which may confound the rescue experiment results.[1] It is crucial to determine the optimal, non-toxic concentration of palmitate for your specific cell line through a dose-response experiment.
-
Inhibition of β-oxidation: The accumulation of malonyl-CoA due to FASN inhibition can allosterically inhibit CPT-1, a key enzyme in fatty acid oxidation.[7] This means that even if you provide exogenous palmitate, the cells may not be able to efficiently utilize it for energy production, leading to an incomplete rescue of viability.
-
Broader Metabolic Disruption: As mentioned in the FAQs, this compound induces metabolic changes beyond palmitate depletion. These broader disruptions may not be fully reversible by simply repleting palmitate.
-
Issue 3: Observing unexpected changes in lipid profiles.
-
Question: My lipidomics data shows an increase in certain fatty acids and glycerophospholipids after this compound treatment, which is counterintuitive. How is this possible?
-
Answer: This is a documented phenomenon reflecting the metabolic reprogramming of cancer cells in response to FASN inhibition.[7] Cells may adapt by:
-
Upregulating lipid uptake: Scavenging more fatty acids and lipids from the extracellular environment.
-
Altering lipid remodeling pathways: Modifying existing lipids to synthesize necessary lipid species.
-
This highlights the complexity of cellular lipid metabolism and the adaptive responses to targeted inhibition.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Line/System |
| IC50 | FASN (β-ketoyl reductase) | 7.7 nM | Purified human FASN |
| IC50 | Acetoacetyl-CoA | 4.8 nM | Purified human FASN |
| Ki | NADPH | 5.6 nM | Purified human FASN |
| EC50 | Phosphatidylcholine level decrease | 15.5 ± 9 nM | A549 cells |
| EC50 | Cell Growth Inhibition | ~15 nM | A549 cells |
Data compiled from multiple sources.[1][4]
Table 2: Summary of Metabolomic Changes Induced by this compound in LNCaP-LN3 Prostate Cancer Cells
| Metabolic Pathway | Affected Metabolites | Observed Change |
| Polyamine Metabolism | N1-acetyl spermidine | Increased |
| Spermidine, Spermine | Decreased | |
| Fatty Acid Metabolism | Palmitate | Decreased (initially) |
| Other Fatty Acids | Increased | |
| Glycerophospholipids | Increased | |
| Energy Metabolism | Carnitines (e.g., L-acetyl carnitine) | Decreased |
Based on data from a study on prostate cancer cells.[7]
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay
-
Cell Seeding: Plate cells (e.g., A549, LNCaP) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, resazurin (AlamarBlue), or a commercial ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Palmitate Rescue Experiment
-
BSA-Palmitate Conjugation: To increase the solubility of palmitate in culture medium, it should be conjugated to bovine serum albumin (BSA). Briefly, dissolve sodium palmitate in heated water and mix with a fatty acid-free BSA solution.
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1. Treat the cells with a fixed concentration of this compound (e.g., 5x EC50) in the presence or absence of varying concentrations of BSA-conjugated palmitate. Include controls for vehicle, this compound alone, and palmitate alone.
-
Incubation and Assessment: Incubate for the desired period (e.g., 72 hours) and assess cell viability as described above.
-
Analysis: Compare the viability of cells treated with this compound in the presence of palmitate to those treated with this compound alone to determine the extent of rescue.
Visualizations
Caption: Mechanism of FASN inhibition by this compound and its cellular consequences.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing GSK2194069 instability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FASN inhibitor, GSK2194069. The information provided is intended to help address potential issues related to its use in cell culture experiments, with a focus on ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my cell-based assays with this compound. What could be the underlying cause?
Inconsistent results with this compound can stem from several factors. One primary consideration is the potential for compound instability in aqueous culture media over the course of a prolonged experiment. Although specific degradation pathways for this compound in culture media have not been extensively documented in publicly available literature, general principles of small molecule stability suggest that factors like pH, temperature, light exposure, and interaction with media components can affect its potency over time.
To mitigate this, it is recommended to:
-
Prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
Consider replenishing the media with freshly prepared this compound for long-term experiments (e.g., beyond 24-48 hours).
Variability can also be introduced by inconsistencies in cell culture conditions, such as cell density, passage number, and serum concentration.
Q2: What is the recommended method for preparing and storing this compound for in vitro experiments?
For optimal stability and performance, this compound should be handled according to the following guidelines:
-
Stock Solution Preparation: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved. MedchemExpress suggests that if precipitation occurs, heating and/or sonication can be used to aid dissolution[1].
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure thorough mixing to achieve a homogenous solution.
Q3: Are there any known interactions between this compound and components of standard culture media?
Currently, there is no specific literature detailing interactions between this compound and components of cell culture media. However, it is a common phenomenon for small molecules to interact with proteins present in fetal bovine serum (FBS), which can affect the free concentration of the compound and thus its biological activity. When designing experiments, it is important to maintain a consistent percentage of FBS across all conditions to ensure reproducibility.
Q4: How does this compound impact cellular metabolism, and could this affect my experimental readout?
This compound is a potent inhibitor of the β-ketoacyl reductase (KR) domain of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis[1][2]. By inhibiting FASN, this compound blocks the synthesis of palmitate and other fatty acids. This can lead to significant alterations in cellular metabolism, including changes in glycerophospholipid and polyamine metabolism[3]. Researchers should be aware that these metabolic shifts could have secondary effects on cell signaling, proliferation, and viability, which might influence the interpretation of experimental results. For example, a study on prostate cancer cells showed that FASN inhibition led to an increase in some long-chain unsaturated fatty acids and glycerophospholipids[3].
Troubleshooting Guides
Issue: Reduced or No Observed Efficacy of this compound
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Minimize the time the compound spends in aqueous media before being added to cells. For long-term assays, consider replacing the media with fresh compound at regular intervals. |
| Incorrect Concentration | Verify the initial concentration of the stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Resistance | Ensure your cell line expresses FASN and is dependent on de novo fatty acid synthesis. Some cell lines may have alternative mechanisms for lipid acquisition.[4] |
| High Serum Content | High concentrations of serum proteins may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line. |
Issue: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solvent and well-mixed into the culture medium. Vortexing or gentle sonication of the stock solution can help. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your experimental plates. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for treatment conditions, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
-
Reconstitution of Lyophilized Powder: Centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. Reconstitute in high-quality, anhydrous DMSO to a stock concentration of 10 mM.
-
Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C.
-
Preparation of Working Solution: For each experiment, thaw one aliquot. Serially dilute the stock solution in pre-warmed, complete culture medium to the desired final concentrations. Mix thoroughly by gentle inversion or pipetting before adding to the cells.
Protocol 2: Cell Viability Assay (e.g., WST-1 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the overnight culture medium. Add fresh medium containing various concentrations of this compound (e.g., 0-100 nM). Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., WST-1 or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value. A study on LNCaP-LN3 prostate cancer cells showed a significant reduction in cell viability at 50 µM after 24 hours[3].
Visualizations
Signaling Pathway of FASN Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to control for GSK2194069-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2194069, a potent inhibitor of Fatty Acid Synthase (FASN). The information herein is intended to help control for this compound-induced cytotoxicity and to provide a deeper understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1][2] FASN is the key enzyme responsible for the de novo synthesis of long-chain fatty acids, with palmitate being its primary product. By inhibiting FASN, this compound blocks the production of palmitate, which is essential for various cellular functions, including membrane formation, energy storage, and protein modification.[3]
Q2: Why does this compound induce cytotoxicity in cancer cells?
The cytotoxic effects of this compound are primarily a direct consequence of its on-target inhibition of FASN.[3] Cancer cells often exhibit increased reliance on de novo fatty acid synthesis for their rapid proliferation and survival.[2][4] By blocking this pathway, this compound deprives cancer cells of the necessary building blocks for membranes and signaling molecules, leading to cell growth inhibition and apoptosis.[5]
Q3: How can I control for the cytotoxic effects of this compound in my experiments?
The primary method to control for the on-target cytotoxicity of this compound is to supplement the cell culture medium with palmitate, the main product of the FASN-catalyzed reaction. The addition of exogenous palmitate can rescue the anti-proliferative effects of this compound in a dose-dependent manner, confirming that the observed cytotoxicity is due to FASN inhibition.[3]
Q4: Are there any known off-target effects of this compound?
While this compound is considered a specific FASN inhibitor, the possibility of off-target effects should always be considered, as is the case with any small molecule inhibitor.[6] Some studies with other FASN inhibitors have suggested potential off-target mechanisms, such as the induction of apoptosis through oxidative stress, independent of FASN inhibition.[7] A metabolomics study comparing this compound with other FASN inhibitors revealed both common and distinct alterations in cellular metabolites, hinting at potential differences in their off-target profiles.[8] However, the effective rescue of this compound-induced cytotoxicity with palmitate supplementation strongly supports that its primary mechanism of action is on-target.[3]
Q5: What are the downstream signaling pathways affected by this compound?
Inhibition of FASN by this compound can impact several critical signaling pathways. By disrupting lipid raft architecture, FASN inhibition can interfere with signal transduction complexes.[5] Key pathways reported to be affected include the PI3K-AKT-mTOR and β-catenin signaling pathways.[5] Furthermore, FASN inhibition can trigger apoptosis through the accumulation of ceramide and the upregulation of pro-apoptotic genes such as BNIP3.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Excessive cell death observed even at low concentrations of this compound. | The cell line is highly dependent on de novo fatty acid synthesis. | Perform a dose-response experiment to determine the optimal concentration. To confirm on-target toxicity, perform a palmitate rescue experiment (see Protocol 1). |
| Inconsistent results between experiments. | Variability in this compound stock solution or palmitate preparation. | Ensure complete solubilization of this compound in a suitable solvent like DMSO. For palmitate, follow a consistent preparation protocol, paying close attention to the palmitate:BSA molar ratio and ensuring complete conjugation. |
| Palmitate rescue experiment is not working. | 1. Palmitate concentration is too low or too high (toxic).2. Incomplete conjugation of palmitate to BSA.3. Inappropriate vehicle control. | 1. Titrate the palmitate concentration (e.g., 0.5-10 µM) to find the optimal rescue concentration without inducing toxicity.[3]2. Ensure proper solubilization and conjugation of palmitate to fatty acid-free BSA (see Protocol 1).3. Use a vehicle control containing the same concentration of BSA and the solvent used for palmitate solubilization (e.g., ethanol or NaOH).[11][12] |
| Suspected off-target effects. | The observed phenotype is not rescued by palmitate supplementation. | Investigate alternative mechanisms. Consider using siRNA/shRNA to knockdown FASN and compare the phenotype to that induced by this compound. Measure markers of cellular stress (e.g., reactive oxygen species) that might be induced by off-target mechanisms.[7] |
Experimental Protocols
Protocol 1: Palmitate Rescue Experiment
This protocol details how to prepare a palmitate-BSA conjugate and use it to rescue cells from this compound-induced cytotoxicity.
Materials:
-
Palmitic acid (PA)
-
Ethanol (100%) or NaOH (0.1N)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
This compound
Procedure:
-
Prepare Palmitate Stock Solution:
-
Prepare BSA Solution:
-
Dissolve fatty acid-free BSA in serum-free cell culture medium or PBS to a concentration of 10% (w/v). Warm to 37°C to aid dissolution.[11]
-
-
Prepare Palmitate-BSA Conjugate:
-
Pre-warm the BSA solution to 37°C.
-
Add the palmitate stock solution dropwise to the warm BSA solution while stirring to achieve the desired final molar ratio (e.g., 2:1 to 6:1 palmitate:BSA).[11][12][16] A common final concentration for the conjugate stock is 2-5 mM palmitate.
-
Incubate the mixture at 37°C for at least 30 minutes to 2 hours to allow for conjugation.[11][17]
-
Filter-sterilize the palmitate-BSA solution through a 0.22 µm filter.
-
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration.
-
Concurrently, treat a set of cells with this compound and varying concentrations of the palmitate-BSA conjugate (e.g., 0.5, 1, 2.5, 5, 7, 10 µM).[3]
-
Crucially, include a vehicle control group treated with the BSA solution containing the equivalent amount of solvent (ethanol or NaOH) used to dissolve the palmitate. [11][18]
-
Include a control group treated only with the highest concentration of the palmitate-BSA conjugate to assess any potential toxicity of palmitate itself.
-
Incubate for the desired experimental duration.
-
-
Assess Cell Viability:
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System |
| IC50 (hFAS enzyme) | 7.7 nM | Purified human FASN |
| EC50 (Cell Growth) | 15 ± 0.5 nM | A549 (lung carcinoma) |
| EC50 (Phosphatidylcholine levels) | 15.5 ± 9 nM | A549 (lung carcinoma) |
| Data extracted from Hardwicke et al., 2014.[3] |
Table 2: Palmitate Rescue of this compound-Induced Growth Inhibition in A549 Cells
| This compound Concentration | Palmitate Concentration (µM) | % Growth Inhibition (Approx.) |
| 10 nM | 0 | ~50% |
| 10 nM | 0.5 | ~40% |
| 10 nM | 1 | ~30% |
| 10 nM | 2.5 | ~20% |
| 10 nM | 5 | ~10% |
| 10 nM | 7 | <10% |
| 10 nM | 10.5 | <5% |
| Data is an approximation based on the graphical representation in Hardwicke et al., 2014.[3] Note that palmitate concentrations above 10 µM were reported to be toxic to A549 cells.[3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Palmitate induces fat accumulation by activating C/EBPβ-mediated G0S2 expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Palmitic Acid in the Co-Toxicity of Bacterial Metabolites to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Interpreting unexpected results from GSK2194069 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK2194069, a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS).[1][2][3] It functions by binding to the keto-substrate site of the KR domain.[1] The inhibition is competitive with respect to the acetoacetyl-CoA substrate and uncompetitive with the NADPH cofactor.[2][4] This inhibition is reversible and not time-dependent.[5]
Q2: What are the expected effects of this compound on cancer cell lines?
In cancer cell lines that exhibit high expression of hFAS, this compound is expected to:
-
Decrease the levels of downstream lipid products, such as phosphatidylcholine.[2][5]
-
Induce apoptosis in some cancer cell lines.[6]
Importantly, this compound's inhibitory effects on cell growth should be rescuable by the addition of exogenous palmitate, the primary product of FASN.[5]
Q3: I've observed an unexpected increase in certain fatty acids and glycerophospholipids after treatment with this compound. Is this a known phenomenon?
Yes, this is a documented, albeit unexpected, finding. A study using untargeted metabolomics in LNCaP-LN3 prostate cancer cells treated with this compound and other FASN inhibitors observed an increase in certain fatty acids and glycerophospholipids.[6] This suggests that cancer cells may undergo metabolic reprogramming or activate compensatory pathways to counteract the inhibition of de novo lipogenesis.[6] The study indicated that this increase was likely from an endogenous synthetic pathway rather than uptake of extracellular lipids.[6]
Q4: Does this compound have any known off-target effects?
While this compound is described as a specific inhibitor of hFAS-KR activity, it is important to consider that drugs can have unintended effects.[1][3][7] A comparative metabolomics study of different FASN inhibitors showed that while this compound, TVB-2640, and TVB-3166 produced a consensus metabolic signature of FASN inhibition (accumulation of malonate and succinate), other inhibitors like Fasnall acted on different molecular targets.[8] This highlights the potential for varied cellular responses even among inhibitors targeting the same enzyme. Researchers should always consider the possibility of off-target effects when interpreting unexpected results.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant inhibition of cell growth. | Cell line has low FASN expression or relies on exogenous lipid uptake. | 1. Confirm FASN expression levels in your cell line via Western blot or qPCR. 2. Culture cells in a lipid-depleted serum to unmask dependence on de novo lipogenesis. 3. Perform a palmitate rescue experiment to confirm on-target activity.[5] |
| Variability in IC50/EC50 values. | Differences in experimental conditions (e.g., cell density, serum concentration, incubation time). | 1. Standardize all experimental parameters. 2. Ensure consistent cell passage number and health. 3. Refer to the detailed experimental protocols provided below. |
| Unexpected changes in unrelated metabolic pathways. | Potential off-target effects or metabolic reprogramming. | 1. Perform untargeted metabolomics to identify affected pathways.[6] 2. Compare results with other FASN inhibitors to distinguish compound-specific from class-specific effects.[6][8] 3. Consider siRNA-mediated FASN knockdown as a non-pharmacological control.[9] |
| Incomplete rescue of cell growth with palmitate. | Palmitate toxicity at higher concentrations. | 1. Perform a dose-response curve for palmitate alone to determine the optimal, non-toxic concentration for your cell line.[5] 2. Ensure proper conjugation of palmitate to BSA for cellular delivery. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (hFAS-KR) | 7.7 nM | Enzymatic assay | [2] |
| Ki (Acetoacetyl-CoA) | 4.8 nM | Enzymatic assay | [2] |
| Ki (NADPH) | 5.6 nM | Enzymatic assay | [2] |
| EC50 (Phosphatidylcholine decrease) | 15.5 ± 9 nM | A549 cells | [2][5] |
| EC50 (Cell growth inhibition) | 15 ± 0.5 nM | A549 cells (5-day incubation) | [5] |
Key Experimental Protocols
1. Cell Growth Inhibition Assay
-
Cell Seeding: Plate cells (e.g., A549) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in complete growth medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate plates for 5 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or WST-1 assay.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to determine the EC50 value.
2. Palmitate Rescue Experiment
-
Cell Seeding: Seed cells as described for the cell growth inhibition assay.
-
Treatment: Treat cells with a fixed concentration of this compound (typically at or above the EC50) in combination with increasing concentrations of palmitate (e.g., 0.5 µM to 10 µM). Palmitate should be conjugated to fatty acid-free BSA.
-
Controls: Include controls for vehicle, this compound alone, and each concentration of palmitate-BSA alone.
-
Incubation and Assessment: Follow the same procedure as the cell growth inhibition assay.
-
Data Analysis: Evaluate the extent to which palmitate reverses the growth inhibition caused by this compound.
3. Western Blot for FASN Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against FASN, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified FASN signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GSK2194069 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting resistance to the Fatty Acid Synthase (FASN) inhibitor, GSK2194069, in cancer cell lines. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFASN). By binding to the KR domain, this compound blocks the synthesis of long-chain fatty acids, primarily palmitate, which are essential for cancer cell membrane production, signaling, and energy storage. This inhibition of lipid synthesis leads to a reduction in cancer cell proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to this compound and other FASN inhibitors can arise from several mechanisms:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to bypass the block in de novo fatty acid synthesis.[1] This includes increasing the uptake of exogenous lipids from the microenvironment to fulfill their requirements.
-
Upregulation of Lipid Uptake Pathways: Resistant cells may upregulate the expression of fatty acid transporters (e.g., CD36, FATP) to enhance the scavenging of external lipids.
-
Activation of Bypass Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, can promote cell survival despite FASN inhibition.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Genetic Mutations: While specific mutations conferring resistance to this compound are not yet well-documented, mutations in the FASN gene or in genes regulating lipid metabolism could potentially alter drug binding or pathway dependence.
Troubleshooting Guide
This section provides guidance on common experimental issues and how to interpret and troubleshoot unexpected results.
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
-
Possible Cause 1: Issues with the compound.
-
Troubleshooting:
-
Verify the purity and concentration of your this compound stock solution.
-
Ensure proper storage conditions to prevent degradation.
-
Perform a dose-response curve with a fresh dilution from a new stock.
-
-
-
Possible Cause 2: Cell culture conditions.
-
Troubleshooting:
-
Ensure the use of a consistent and appropriate cell culture medium and serum. High lipid content in the serum can provide an external source of fatty acids, masking the effect of the inhibitor. Consider using lipid-depleted serum.
-
Monitor cell passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
-
-
Possible Cause 3: Inaccurate cell viability assessment.
-
Troubleshooting:
-
Confirm that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the incubation times are optimized.
-
Visually inspect cells for morphological changes indicative of cytotoxicity.
-
-
Problem 2: My cell line has developed resistance to this compound over time.
-
Possible Cause: Development of acquired resistance mechanisms.
-
Troubleshooting & Investigation:
-
Confirm Resistance: Perform a dose-response analysis to confirm the shift in the IC50 value compared to the parental cell line.
-
Palmitate Rescue Assay: Determine if the resistance can be overcome by supplementing the culture medium with palmitate. A lack of rescue suggests the resistance mechanism is independent of de novo fatty acid synthesis.
-
Investigate Metabolic Reprogramming:
-
Analyze Protein Expression:
-
Western Blot for FASN: Check FASN protein levels. While this compound does not typically reduce FASN expression, this can rule out unexpected downstream effects.
-
Western Blot for Signaling Proteins: Assess the activation status (phosphorylation) of key proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Western Blot for ABC Transporters: Investigate the expression levels of common drug efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP).[4]
-
-
Genetic Analysis: Sequence the FASN gene in resistant cells to identify potential mutations that may affect drug binding.
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-small cell lung cancer | 15.5 ± 9 | [7] |
| LNCaP-LN3 | Prostate cancer | 60.4 | [1] |
| KATO-III | Gastric cancer | Not specified | [7] |
| MKN45 | Gastric cancer | Not specified | [7] |
| SNU-1 | Gastric cancer | Not specified | [7] |
Note: IC50 values can vary depending on experimental conditions such as cell density, serum concentration, and assay duration.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
2. Western Blot for FASN Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FASN (e.g., rabbit anti-FASN) overnight at 4°C. A specific band for FASN is expected at approximately 220 kDa.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. Palmitate Rescue Assay
-
Cell Seeding: Seed cells in a 96-well plate as for a standard viability assay.
-
Preparation of Palmitate-BSA Conjugate: Dissolve sodium palmitate in sterile water at 70°C. Prepare a fatty acid-free BSA solution in serum-free medium. Add the palmitate solution to the BSA solution dropwise while stirring to create a 10:1 molar ratio of palmitate to BSA.
-
Treatment: Treat cells with this compound in the presence or absence of various concentrations of the palmitate-BSA conjugate (e.g., 10-100 µM). Include controls for vehicle and palmitate-BSA alone.
-
Cell Viability Assessment: After the desired incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with palmitate. A significant increase in viability in the presence of palmitate indicates that the cytotoxic effect of this compound is on-target and that resistance may be mediated by bypassing the need for de novo palmitate synthesis.[9]
Visualizations
Caption: Signaling pathway of this compound and mechanisms of resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. rndsystems.com [rndsystems.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Palmitate Rescue Experiments for GSK2194069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting palmitate rescue experiments to confirm the mechanism of action of GSK2194069, a potent inhibitor of Fatty Acid Synthase (FASN).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of fatty acid synthase (FASN).[1][2] FASN is the key enzyme responsible for the de novo synthesis of long-chain fatty acids, with its main product being palmitate (a 16-carbon saturated fatty acid).[3][4] By inhibiting FASN, this compound blocks the endogenous production of palmitate, which is crucial for various cellular processes in cancer cells, including membrane synthesis, energy storage, and signaling.[5]
Q2: What is the purpose of a palmitate rescue experiment?
A palmitate rescue experiment is designed to confirm that the cytotoxic or anti-proliferative effects of this compound are specifically due to the inhibition of FASN and the subsequent depletion of its product, palmitate.[2] If the addition of exogenous palmitate to the cell culture medium can reverse the effects of this compound, it provides strong evidence that the drug's mechanism of action is "on-target."[2]
Q3: How does FASN inhibition by this compound lead to cancer cell death?
Inhibition of FASN in cancer cells, which often exhibit high rates of de novo fatty acid synthesis, leads to a number of downstream effects that can trigger apoptosis (programmed cell death).[6][7] These effects include:
-
Disruption of cell membrane integrity and lipid raft formation.[5][6]
-
Inhibition of critical signaling pathways that promote cell survival and proliferation, such as the PI3K-AKT-mTOR and β-catenin pathways.[5][6][8]
-
Induction of mitochondrial dysfunction and the intrinsic apoptotic pathway.[1][7][9]
Q4: In which cancer cell lines have palmitate rescue experiments with this compound been shown to be effective?
Palmitate rescue has been demonstrated in various cancer cell lines. For instance, in A549 non-small cell lung cancer cells, the anti-proliferative effects of this compound were rescued in a dose-dependent manner by the addition of exogenous palmitate.[2] Similar rescue effects have been observed in other cancer cell lines with different FASN inhibitors, confirming the general dependency of these cells on de novo palmitate synthesis.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cell viability even in control wells with high palmitate concentrations. | Palmitate can be toxic to cells at high concentrations. | Determine the optimal, non-toxic concentration of palmitate for your specific cell line through a dose-response experiment before conducting the rescue experiment. Concentrations above 10 µM have been reported to be toxic to some cell lines like A549.[2] |
| Precipitation or cloudiness in the cell culture medium after adding palmitate. | Palmitate has low solubility in aqueous solutions. | Prepare a palmitate-BSA (Bovine Serum Albumin) conjugate to improve its solubility and facilitate its uptake by cells. Ensure the use of fatty acid-free BSA to avoid confounding results. Detailed protocols for preparing this conjugate are available.[3][4][12][13] |
| Inconsistent or no rescue effect observed. | 1. Suboptimal concentration of this compound or palmitate.2. The chosen cell line may not be highly dependent on de novo fatty acid synthesis.3. Issues with the palmitate-BSA conjugate preparation. | 1. Perform a thorough dose-response analysis for both this compound and palmitate to identify the optimal concentrations for the rescue experiment.2. Confirm the expression and activity of FASN in your cell line. Cells with low FASN expression may be less sensitive to this compound.3. Carefully follow a validated protocol for preparing the palmitate-BSA solution, paying close attention to temperature and mixing steps.[3][4] |
| Difficulty interpreting results from viability assays. | The chosen assay may not be optimal for assessing the specific cellular effect. | Consider using multiple assays to assess cell health, such as a proliferation assay (e.g., crystal violet or IncuCyte) in addition to a metabolic activity-based assay (e.g., MTT or CellTiter-Glo). |
Experimental Protocols
Key Experiment: Palmitate Rescue of this compound-Induced Growth Inhibition
This protocol is adapted from studies on A549 non-small cell lung cancer cells.[2] Researchers should optimize the concentrations for their specific cell lines.
1. Preparation of Palmitate-BSA Conjugate:
-
A detailed, step-by-step protocol for preparing a soluble and cell-permeable palmitate-BSA complex is crucial for the success of this experiment. Several validated protocols are publicly available and should be followed meticulously.[3][4][12][13] The key steps generally involve dissolving sodium palmitate in a heated solution and then conjugating it to fatty acid-free BSA.
2. Cell Seeding:
-
Seed cancer cells (e.g., A549) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well).
-
Allow cells to adhere and resume growth for 24 hours.
3. Treatment:
-
Prepare a dilution series of this compound in your standard cell culture medium.
-
For the rescue arms of the experiment, prepare the this compound dilutions in medium supplemented with varying concentrations of the palmitate-BSA conjugate (e.g., 0.5, 1, 2.5, 5, 7, and 10.5 µM palmitate).[2]
-
Include control wells with:
-
Vehicle (DMSO) only.
-
This compound dilutions without palmitate.
-
Palmitate-BSA conjugate only (at the highest concentration used in the rescue) to assess any effect of palmitate alone.
-
-
Replace the medium in the cell plates with the prepared treatment and control media.
4. Incubation:
-
Incubate the plates for a period that allows for the observation of anti-proliferative effects, typically 72 to 120 hours.
5. Assessment of Cell Viability/Proliferation:
-
Quantify cell viability or proliferation using a suitable assay (e.g., CellTiter-Glo®, crystal violet staining, or direct cell counting).
6. Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curves for this compound in the presence and absence of each palmitate concentration.
-
Calculate the EC50 (half-maximal effective concentration) values for this compound under each condition. A rightward shift in the dose-response curve and an increase in the EC50 value in the presence of palmitate indicates a successful rescue.
Quantitative Data Summary
The following table summarizes representative data from a palmitate rescue experiment with this compound in A549 cells, demonstrating the dose-dependent rescue of cell growth inhibition.
| This compound Concentration | % Growth Inhibition (No Palmitate) | % Growth Inhibition (+ 0.5 µM Palmitate) | % Growth Inhibition (+ 1 µM Palmitate) | % Growth Inhibition (+ 2.5 µM Palmitate) | % Growth Inhibition (+ 5 µM Palmitate) | % Growth Inhibition (+ 7 µM Palmitate) | % Growth Inhibition (+ 10.5 µM Palmitate) |
| EC50 | ~15 nM | Increased | Increased | Increased | Increased | Increased | Significantly Increased |
| Data adapted from Hardwicke et al. (2014) |
Note: The table illustrates the trend of increasing EC50 values with higher concentrations of palmitate, indicating a rescue effect. For precise values, refer to the original publication.[2]
Visualizations
Experimental Workflow for Palmitate Rescue
Caption: Workflow for a palmitate rescue experiment.
Signaling Pathway of FASN Inhibition and Palmitate Rescue
Caption: FASN inhibition by this compound and rescue by palmitate.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wklab.org [wklab.org]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. BSA Preparation and Palmitate-BSA Conjugation [bio-protocol.org]
Minimizing variability in GSK2194069 experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK2194069, a potent inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS). Our goal is to help you minimize variability in your experimental replicates and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1] By inhibiting the KR domain, this compound blocks the de novo synthesis of long-chain fatty acids, which are essential for cancer cell proliferation and survival.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO. For experimental purposes, it is common to prepare a high-concentration stock solution in DMSO.
Q4: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors, including cell line variability (passage number, cell density), inconsistencies in compound preparation and dilution, and variations in incubation times. It is also important to note that different viability and proliferation assays measure different cellular parameters and can yield different IC50 values.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a specific inhibitor of the hFAS KR domain, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[3] It is recommended to use the lowest effective concentration and include appropriate controls to monitor for potential off-target effects.
Troubleshooting Guide
High variability between experimental replicates is a common challenge in cell-based assays. This guide provides a structured approach to identifying and mitigating potential sources of variability when working with this compound.
Common Issues and Solutions
| Problem | Potential Causes | Recommended Solutions |
| High variability in cell viability/proliferation readouts between replicate wells | - Inconsistent cell seeding density- Edge effects in microplates- Pipetting errors- Contamination (mycoplasma, bacteria, fungi) | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Routinely test cell cultures for mycoplasma contamination. |
| Inconsistent dose-response curves | - Instability of this compound in culture medium- Interaction of this compound with media components (e.g., serum proteins)- Cell density affecting drug sensitivity | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Consider using serum-free or reduced-serum media for the duration of the drug treatment, if compatible with your cell line.- Optimize and standardize cell seeding density for all experiments. |
| Unexpected cytotoxicity at low concentrations | - Cell line hypersensitivity- Errors in compound dilution- Contamination of compound stock | - Perform a preliminary dose-response experiment over a wide concentration range to determine the optimal working concentrations for your specific cell line.- Prepare serial dilutions carefully and use calibrated pipettes.- Use a fresh aliquot of this compound from a reputable supplier. |
| Reduced or no inhibitory effect | - Incorrect compound concentration- Cell line resistance to FASN inhibition- Degradation of this compound | - Verify the concentration of the stock solution.- Confirm FASN expression in your cell line. Some cell lines may have lower dependence on de novo fatty acid synthesis.- Ensure proper storage of the compound and prepare fresh dilutions for each experiment. |
Detailed Experimental Protocol: Cell Viability Assay (WST-1)
This protocol is adapted from a study that utilized this compound to assess its effect on the viability of LNCaP-LN3 human prostate cancer cells.[3]
Materials:
-
This compound
-
LNCaP-LN3 cells (or other suitable cancer cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture LNCaP-LN3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells in a 96-well plate at a density of 7,500 cells per well in a total volume of 100 µL.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubate the plate for 24 hours.[3]
-
-
WST-1 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
FASN Signaling Pathway in Cancer
Caption: FASN signaling pathway in cancer and the inhibitory action of this compound.
Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting high variability in experiments.
References
- 1. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the long-term stability of stored GSK2194069 solutions
This technical support center provides guidance on the long-term stability of stored GSK2194069 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound in an appropriate solvent, such as DMSO, at low temperatures. Based on supplier recommendations, stock solutions can be stored for up to 2 years at -80°C or for 1 year at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare this compound solutions for my experiments?
This compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For cellular experiments, this stock solution is then further diluted in cell culture media to the desired final concentration. One study describes treating cells with this compound for 24 hours, suggesting a degree of stability in the culture medium over this period.[1][2]
Q3: Is there any information on the stability of this compound in aqueous solutions?
Currently, there is limited published data specifically detailing the long-term stability of this compound in aqueous solutions. As with many small molecules, stability in aqueous buffers may be limited, and it is generally recommended to prepare fresh dilutions from a frozen organic stock solution for each experiment.
Q4: How many times can I freeze and thaw my this compound stock solution?
To ensure the integrity of the compound, it is strongly advised to avoid multiple freeze-thaw cycles. The best practice is to prepare single-use aliquots of your stock solution. This minimizes the potential for degradation that can occur with repeated temperature changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in experiments. | Degradation of this compound due to improper storage. | - Ensure stock solutions are stored at or below -20°C. - Use freshly prepared aliquots for each experiment. - Verify the age of the stock solution and prepare a new one if it has exceeded the recommended storage duration. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare new single-use aliquots from a fresh stock solution. | |
| Instability in the experimental buffer or media. | Prepare working solutions fresh from the DMSO stock immediately before use. Minimize the time the compound spends in aqueous solution before being added to the experiment. | |
| Precipitation of the compound in aqueous solution. | Low solubility of this compound in aqueous buffers. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. - Consider using a sonicator or gentle warming to aid dissolution, but be mindful of potential degradation with heat. |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to degradation. | - Implement a routine stability check of your stock solutions using an analytical method like LC-MS. - Always use aliquots from the same stock preparation for a series of related experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile amber vials to protect from light.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Assessment of this compound Stability by LC-MS
Objective: To determine the stability of this compound in a specific solvent over time at a given temperature.
Materials:
-
This compound solution to be tested
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (MS)
Procedure:
-
Prepare a solution of this compound at a known concentration in the solvent of interest (e.g., DMSO, cell culture media).
-
Divide the solution into multiple aliquots and store them under the desired temperature conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months, etc.), remove one aliquot from storage.
-
Analyze the sample by LC-MS to determine the concentration of this compound. A metabolomics study of prostate cancer cells treated with this compound utilized UPLC-Orbitrap-MS, which could be adapted for this purpose.[2]
-
Compare the concentration at each time point to the initial concentration (time point 0) to calculate the percentage of compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound solutions.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
Validation & Comparative
A Tale of Two Inhibitors: GSK2194069 and Fasnall in the Spotlight of FASN Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Fatty Acid Synthase (FASN) is a critical frontier in oncology and metabolic disease research. This guide offers an objective comparison of two notable FASN inhibitors, GSK2194069 and Fasnall, supported by experimental data to illuminate their distinct mechanisms and performance.
Fatty Acid Synthase, a key enzyme in de novo lipogenesis, is a tantalizing target for therapeutic intervention due to its upregulation in various cancers.[1] this compound, a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of FASN, stands in contrast to Fasnall, a thiophenopyrimidine initially identified as a selective FASN inhibitor.[1][2] However, recent evidence suggests a more complex mechanism for Fasnall, potentially involving off-target effects on mitochondrial respiration.[3][4][5] This comparison delves into their mechanisms of action, inhibitory potency, and cellular effects, providing a comprehensive overview for informed research decisions.
At a Glance: Key Performance Metrics
| Feature | This compound | Fasnall |
| Target | β-ketoacyl reductase (KR) domain of FASN[2][6] | Primarily FASN; reported to also inhibit mitochondrial Complex I[3][4][5] |
| Mechanism of Action | Potent, specific, and reversible inhibitor of the KR domain[2][7] | Initially described as a selective FASN inhibitor targeting co-factor binding sites; recent studies indicate it acts as a respiratory Complex I inhibitor, mimicking FASN inhibition through NADH accumulation[1][3][5] |
| IC50 (Enzymatic Assay) | 7.7 nM[6] | 3.71 µM for purified human FASN[8] |
| Cellular Effects | Decreases phosphatidylcholine levels and inhibits acetate incorporation into lipids[6][9] | Induces apoptosis, increases ceramides, diacylglycerols, and unsaturated fatty acids; depletes TCA cycle metabolites[1][3][10] |
| Selectivity | Highly selective for the KR domain of FASN[2] | Questioned due to its activity as a Complex I inhibitor[3][4][5] |
Delving into the Mechanisms of Action
This compound is a highly specific inhibitor that targets the β-ketoacyl reductase (KR) enzymatic activity of the multifunctional FASN protein.[2][11] This targeted approach ensures that its effects are primarily constrained to the de novo fatty acid synthesis pathway.
In contrast, the story of Fasnall is more nuanced. While initially characterized as a selective FASN inhibitor, a 2024 study has compellingly demonstrated that Fasnall also functions as a respiratory Complex I inhibitor.[3][4][5] This dual activity suggests that some of the observed cellular effects of Fasnall may be independent of its action on FASN, stemming instead from perturbations in mitochondrial function. This is a critical distinction for researchers, as it implies that Fasnall may induce broader metabolic changes than a highly selective FASN inhibitor like this compound.
Cellular Consequences: A Metabolomic Perspective
A direct comparison of the metabolic consequences of this compound and Fasnall treatment in LNCaP-LN3 human prostate cancer cells revealed distinct metabolic reprogramming.[8] While both inhibitors impacted cell viability, their effects on the cellular metabolome diverged significantly, underscoring their different mechanisms of action.
| Metabolite Class | Effect of this compound | Effect of Fasnall |
| Fatty Acids | Increased | Increased |
| Glycerophospholipids | Increased | Increased |
| Polyamine Metabolism | Significant changes | Significant changes |
| TCA Cycle Intermediates | Accumulation of malonate and succinate[3] | Depletion of succinate, succinyl-CoA, and malonyl-CoA[3] |
The surprising increase in fatty acids and glycerophospholipids upon treatment with both inhibitors suggests a cellular compensatory mechanism, highlighting the metabolic flexibility of cancer cells.[8] However, the differential impact on TCA cycle intermediates is a key differentiator. The accumulation of malonate and succinate with this compound is a hallmark of direct FASN inhibition.[3] Conversely, the depletion of these metabolites with Fasnall is consistent with its role as a Complex I inhibitor, which would lead to NADH accumulation and a subsequent slowdown of the TCA cycle.[3]
The Apoptotic Pathway: Triggering Programmed Cell Death
Inhibition of FASN is known to induce apoptosis in cancer cells. This process is often mediated through the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[12] For Fasnall, the accumulation of ceramides has been shown to contribute to the induction of apoptosis.[1][10] FASN inhibition can also impact key signaling pathways that regulate cell survival and proliferation, such as the PI3K-AKT-mTOR and β-catenin pathways.[13][14]
Experimental Corner: Methodologies for Inhibitor Evaluation
To enable researchers to replicate and build upon the findings discussed, here are detailed protocols for key experiments used in the characterization of FASN inhibitors.
[¹⁴C]-Acetate Incorporation Assay for Measuring Cellular Lipogenesis
This assay quantifies the rate of de novo fatty acid synthesis by measuring the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
[¹⁴C]-Sodium Acetate
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the FASN inhibitor (e.g., this compound or Fasnall) or vehicle control for the desired duration.
-
Add [¹⁴C]-Sodium Acetate to each well at a final concentration of 1-2 µCi/mL.
-
Incubate the cells for 2-4 hours at 37°C.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable organic solvent.
-
Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate to determine the rate of acetate incorporation.
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.
Materials:
-
Cells and complete culture medium
-
96-well microplate
-
FASN inhibitor (this compound or Fasnall)
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[15][16]
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the FASN inhibitor or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).[15][16]
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and density.[15][16]
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[15][16]
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion: A Clear Choice for Targeted Research
The comparison between this compound and Fasnall highlights a critical consideration in drug discovery: the specificity of the inhibitor. This compound emerges as a highly potent and selective inhibitor of the FASN KR domain, making it an excellent tool for studies focused specifically on the consequences of inhibiting de novo fatty acid synthesis. Its well-defined mechanism of action allows for clearer interpretation of experimental results.
Fasnall, while also demonstrating anti-cancer properties, presents a more complex pharmacological profile. Its dual inhibition of FASN and mitochondrial Complex I suggests that its cellular effects are a composite of these two activities.[3][4][5] While this may offer therapeutic advantages in certain contexts, it complicates its use as a specific probe for FASN function. Researchers should be mindful of this off-target activity when interpreting data generated with Fasnall.
Ultimately, the choice between this compound and Fasnall will depend on the specific research question. For dissecting the precise roles of FASN in cellular physiology and pathology, the highly selective this compound is the superior choice. For broader investigations into metabolic inhibitors with multi-pronged anti-cancer effects, Fasnall may be an interesting, albeit less specific, candidate. This guide provides the foundational data to empower researchers to make that choice with confidence.
References
- 1. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiologics.com [cellbiologics.com]
- 3. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
- 15. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 16. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Metabolomic Analysis of FASN Inhibitors: GSK2194069 versus TVB-3166
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism, the inhibition of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis, has emerged as a promising therapeutic strategy. Cancer cells often exhibit upregulated FASN activity to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecule production. This guide provides a detailed comparison of two prominent FASN inhibitors, GSK2194069 and TVB-3166, with a focus on their effects on cellular metabolomics. The information presented herein is compiled from preclinical studies to assist researchers in making informed decisions for their investigations.
Introduction to this compound and TVB-3166
This compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of human FASN[1][2]. By targeting this specific enzymatic activity, it effectively halts the fatty acid synthesis process. TVB-3166 is a reversible and selective imidazopyridine-based FASN inhibitor[3]. It has been shown to not only block lipogenesis but also to disrupt cellular signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways, and induce apoptosis in cancer cells[4][5][6]. Both compounds have demonstrated significant anti-proliferative effects in various cancer cell lines.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and TVB-3166, providing a direct comparison of their potency and effects on cancer cell viability.
Table 1: Inhibitory Potency against Human FASN
| Compound | Target Domain | IC50 (µM) |
| This compound | β-ketoacyl reductase (KR) | 0.0604[3] |
| TVB-3166 | Fatty Acid Synthase (FASN) | 0.0736[3] |
Table 2: Effect on Prostate Cancer Cell (LNCaP-LN3) Viability
| Compound | Concentration (µM) | Effect |
| This compound | 50 | Significantly reduced cell viability[3] |
| TVB-3166 | 50 | Significantly reduced cell viability[3] |
Metabolomic Analysis: A Head-to-Head Comparison
A direct comparative metabolomics study was conducted on LNCaP-LN3 prostate cancer cells treated with this compound and TVB-3166 to elucidate the metabolic consequences of FASN inhibition[3]. The study revealed significant alterations in a total of 56 metabolites, with 28 of those being commonly affected by both inhibitors[3].
Key Metabolic Pathways Affected by Both Inhibitors:
-
Fatty Acid and Glycerophospholipid Metabolism: Surprisingly, despite the inhibition of FASN, an endogenous increase in fatty acids and glycerophospholipids was observed[3][7]. This suggests a compensatory mechanism by the cancer cells to counteract the blockade of de novo lipogenesis.
-
Polyamine Metabolism: Significant changes were noted in this pathway, which is crucial for cell growth and proliferation.
-
Energy Metabolism: Both inhibitors impacted cellular energy metabolism, a hallmark of cancer cell reprogramming.
Table 3: Commonly Altered Metabolites in LNCaP-LN3 Cells Treated with this compound and TVB-3166
| Metabolite Class | Number of Significantly Altered Metabolites |
| Fatty Acyls | 7 |
| Glycerophospholipids | 11 |
| Amino Acids and Derivatives | 5 |
| Others | 5 |
(Data summarized from a study by Kang et al., 2021)[3]
Experimental Protocols
The following is a detailed methodology for the untargeted metabolomics analysis of FASN inhibition in prostate cancer cells, as described in the comparative study[3].
1. Cell Culture and Treatment:
-
LNCaP-LN3 prostate cancer cells were seeded at a density of 0.6 x 10^6 cells/well in 6-well plates.
-
Cells were cultured in RPMI medium supplemented with 10% FBS and 1% antibiotics.
-
After 24 hours, the cells were treated with 50 µM of either this compound or TVB-3166 for 24 hours. A control group was treated with the vehicle.
2. Metabolite Extraction:
-
After incubation, the cells were harvested.
-
100 µL of ice-cold 70% methanol containing an internal standard (reserpine) was added to the cell pellets.
-
The solution was vortexed for 30 seconds.
-
Cells were lysed by three consecutive freeze/thaw cycles using liquid nitrogen.
-
The lysate was then centrifuged at 20,817 x g for 10 minutes to pellet cell debris.
3. UPLC-Orbitrap-MS/MS Analysis:
-
The supernatant containing the metabolites was analyzed using an ultra-performance liquid chromatography (UPLC) system coupled to an Orbitrap mass spectrometer.
-
Data was acquired in both positive and negative ion modes to achieve comprehensive metabolite coverage.
4. Data Analysis:
-
The raw data was processed to identify and quantify metabolites.
-
Statistical analysis was performed to identify metabolites that were significantly altered between the treated and control groups.
-
Pathway analysis was conducted to determine the metabolic pathways most affected by the FASN inhibitors.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways affected by these inhibitors and the experimental workflow for metabolomic analysis.
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Effects of GSK2194069 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of GSK2194069, a potent inhibitor of human fatty acid synthase (hFAS), in various cancer models. We offer an objective comparison of its performance with alternative FASN inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Introduction to this compound
This compound is a specific and potent inhibitor of the β-ketoacyl reductase (KR) activity of hFAS.[1] Many cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis, making hFAS a compelling therapeutic target. By inhibiting this crucial enzymatic step, this compound disrupts the production of essential fatty acids, leading to anti-tumor effects.
Performance Comparison of FASN Inhibitors
The following tables summarize the in vitro efficacy of this compound and its alternatives, Fasnall and TVB-3166, across various cancer cell lines.
Table 1: Inhibition of Purified Human Fatty Acid Synthase (hFAS) Enzyme Activity
| Compound | Target Domain | IC50 (µM) | Source |
| This compound | β-ketoacyl reductase (KR) | 0.0604 | [2] |
| TVB-3166 | Not Specified | 0.0736 | [2] |
| Fasnall | Thioesterase (TE) | 3.71 | [2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50/EC50 in nM)
| Cancer Type | Cell Line | This compound | TVB-3166 | Fasnall | Source |
| Non-Small Cell Lung | A549 | 15.5 (EC50) | - | - | [1][3] |
| Prostate | LNCaP-LN3 | Significant viability reduction at 50 µM | Significant viability reduction at 50 µM | Significant viability reduction at 50 µM | [2] |
| Gastric | KATO-III | Inhibition observed at 100 nM | - | - | [1] |
| Gastric | MKN45 | Inhibition observed at 100 nM | - | - | [1] |
| Lung | SNU-1 | Inhibition observed at 100 nM | - | - | [1] |
| Non-Small Cell Lung | CALU-6 | - | 100 (IC50) | - | [4] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Mechanism of Action
Inhibition of FASN by compounds like this compound has been shown to impact critical cancer signaling pathways. The disruption of lipid synthesis alters the composition of cellular membranes, particularly lipid rafts, which are crucial for the proper localization and function of signaling proteins. This can lead to the downregulation of pro-survival pathways such as PI3K/AKT/mTOR and Wnt/β-catenin.
Caption: Inhibition of FASN by this compound disrupts signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
WST-1 Cell Viability Assay
This assay measures the metabolic activity of viable cells to determine cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative inhibitors in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50/EC50 values.
FASN Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified hFAS.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate buffer (pH 7.0), EDTA, and dithiothreitol.
-
Inhibitor Pre-incubation: In a 96-well plate, add the purified hFAS enzyme to the reaction buffer. Add varying concentrations of this compound or other inhibitors and pre-incubate for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates acetyl-CoA, malonyl-CoA, and NADPH.
-
NADPH Oxidation Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to FASN activity.
-
Data Analysis: Calculate the percentage of FASN inhibition for each inhibitor concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Untargeted Metabolomics of Cancer Cells
This protocol outlines the analysis of metabolic changes in cancer cells following treatment with FASN inhibitors.
-
Cell Culture and Treatment: Culture cancer cells to approximately 80% confluency. Treat the cells with this compound or other inhibitors at a specified concentration (e.g., 50 µM) for 24 hours. Include a vehicle-treated control group.
-
Metabolite Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Separate the metabolites using a suitable chromatography column.
-
Detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the detected metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered by the inhibitor treatment compared to the control.
-
Conduct pathway analysis to determine the metabolic pathways that are most affected by FASN inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of GSK2194069 Findings: A Comparative Guide
An objective analysis of the experimental data and methodologies surrounding the fatty acid synthase inhibitor, GSK2194069.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of published findings on this compound, a potent inhibitor of human fatty acid synthase (hFAS). By presenting data from the original pivotal study and subsequent independent research, this document aims to offer a clear perspective on the reproducibility of the initial findings and compare the performance of this compound with alternative FASN inhibitors.
Summary of Quantitative Data
The following tables summarize the key quantitative data from the primary publication by Hardwicke et al. (2014) and a later independent study by Cho et al. (2021), which corroborates the inhibitory activity of this compound.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target | Assay Parameter | Value (nM) | Original Study (Hardwicke et al., 2014)[1][2] | Independent Study (Cho et al., 2021)[3][4][5][6] |
| This compound | hFAS KR domain | IC₅₀ | 7.7 | ✓ | |
| hFAS KR domain | Kᵢ (vs. acetoacetyl-CoA) | 4.8 | ✓ | ||
| hFAS KR domain | Kᵢ (vs. NADPH) | 5.6 | ✓ | ||
| Purified hFAS | IC₅₀ | 60.4 | |||
| TVB-3166 | Purified hFAS | IC₅₀ | 73.6 | ||
| Fasnall | Purified hFAS | IC₅₀ | 3710 |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant. KR: β-ketoacyl reductase.
Table 2: Cellular Activity Data
| Compound | Cell Line | Assay Parameter | Value (nM) | Original Study (Hardwicke et al., 2014)[1][2] |
| This compound | A549 (Lung Carcinoma) | EC₅₀ (Growth Inhibition) | 15 ± 0.5 | ✓ |
| A549 (Lung Carcinoma) | EC₅₀ (Phosphatidylcholine reduction) | 15.5 ± 9 | ✓ | |
| KATO-III (Gastric Carcinoma) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | ✓ | |
| MKN45 (Gastric Carcinoma) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | ✓ | |
| SNU-1 (Gastric Carcinoma) | Fatty Acid Synthesis Inhibition | Effective at 100 nM | ✓ |
EC₅₀: Half-maximal effective concentration.
Signaling Pathway and Mechanism of Action
This compound acts as a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS).[1][2] This enzyme is responsible for the de novo synthesis of long-chain fatty acids, a process often upregulated in cancer cells to support rapid proliferation and membrane synthesis. By binding to the KR domain, this compound blocks the reduction of acetoacetyl-CoA, a critical step in the fatty acid elongation cycle. This leads to a depletion of cellular palmitate and other fatty acids, ultimately inhibiting cell growth and inducing apoptosis in cancer cells dependent on de novo lipogenesis.
Caption: Mechanism of action of this compound on the FASN pathway.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the cited studies.
Human Fatty Acid Synthase (hFAS) KR Activity Assay (Hardwicke et al., 2014)
-
Objective: To determine the in vitro inhibitory activity of this compound on the β-ketoacyl reductase domain of hFAS.
-
Methodology:
-
The assay was performed in a 96-well plate format.
-
The reaction mixture contained purified human FASN enzyme, NADPH, and the substrate acetoacetyl-CoA in a suitable buffer.
-
This compound was added at varying concentrations.
-
The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter equation.
-
For Kᵢ determination, the assay was performed with varying concentrations of both the inhibitor and the substrate (acetoacetyl-CoA or NADPH).
-
FASN Enzyme Activity Assay (Cho et al., 2021)[4][5][6][7]
-
Objective: To independently measure the inhibitory effect of this compound and other inhibitors on purified human FASN.
-
Methodology:
-
The assay was conducted in a 96-well plate.
-
The reaction mixture included purified human FASN, acetyl-CoA, malonyl-CoA, and NADPH in a phosphate buffer.
-
FASN inhibitors (this compound, TVB-3166, Fasnall) were pre-incubated with the enzyme.
-
The reaction was initiated by adding the substrates.
-
The consumption of NADPH was measured by the change in absorbance at 340 nm.
-
IC₅₀ values were determined from the resulting dose-response curves.
-
Cell Proliferation Assay (Hardwicke et al., 2014)
-
Objective: To assess the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
A549 cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a range of concentrations of this compound.
-
After a 5-day incubation period, cell viability was assessed using a suitable method (e.g., CellTiter-Glo).
-
EC₅₀ values were calculated from the dose-response curves.
-
Cellular Fatty Acid Synthesis Assay (Hardwicke et al., 2014)
-
Objective: To confirm that this compound inhibits de novo fatty acid synthesis in cancer cells.
-
Methodology:
-
Cancer cell lines (KATO-III, MKN45, A549, SNU-1) were treated with 100 nM this compound.
-
Cells were incubated with ¹³C-labeled acetate.
-
After 24 hours, cellular lipids were extracted.
-
The incorporation of the ¹³C label into newly synthesized fatty acids was measured by NMR spectroscopy.
-
Experimental Workflow Diagrams
Caption: Workflow for in vitro FASN activity assay.
Caption: Workflow for cell proliferation assay.
Comparison with Alternatives
The study by Cho et al. (2021) provides a direct comparison of this compound with other FASN inhibitors, namely TVB-3166 and Fasnall, in an in vitro FASN activity assay.[3][4][5][6] The results indicate that this compound (IC₅₀ = 60.4 nM) and TVB-3166 (IC₅₀ = 73.6 nM) have comparable and potent inhibitory activity against purified human FASN. In contrast, Fasnall (IC₅₀ = 3710 nM) was found to be significantly less potent in this assay.[3][4][5][6] This suggests that for applications requiring potent and direct inhibition of FASN, this compound and TVB-3166 are more suitable candidates than Fasnall based on this in vitro data.
Conclusion on Reproducibility
The findings from the independent study by Cho et al. (2021) on the inhibitory activity of this compound against purified human FASN (IC₅₀ = 60.4 nM) are in good agreement with the potent activity reported in the original study by Hardwicke et al. (2014), which reported an IC₅₀ of 7.7 nM against the isolated KR domain. While the absolute IC₅₀ values differ, likely due to variations in the specific enzyme preparation (full-length FASN vs. KR domain) and assay conditions, both studies unequivocally demonstrate that this compound is a potent inhibitor of FASN in the nanomolar range. This independent confirmation provides strong support for the reproducibility of the core finding that this compound is a potent inhibitor of fatty acid synthase. The consistent reports of its efficacy in cellular assays across multiple studies further underscore the reliability of the initial findings.
References
- 1. researchgate.net [researchgate.net]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
GSK2194069 Demonstrates Selective Efficacy in FASN-Positive Prostate Cancer Cells
The novel Fatty Acid Synthase (FASN) inhibitor, GSK2194069, exhibits significantly greater anti-proliferative activity in prostate cancer cells expressing high levels of FASN compared to those with low or negligible FASN expression. This selective cytotoxicity underscores the potential of this compound as a targeted therapy for FASN-driven malignancies.
Fatty Acid Synthase is a key metabolic enzyme responsible for the synthesis of fatty acids. In many cancers, FASN is overexpressed and plays a crucial role in providing the necessary lipids for rapid cell growth, proliferation, and survival.[1][2] this compound is a potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[1][3] This guide compares the efficacy of this compound in FASN-positive (LNCaP) versus FASN-negative (PC-3) prostate cancer cell lines, supported by experimental data and protocols.
Comparative Efficacy of this compound
Studies have demonstrated that the effectiveness of this compound is directly correlated with the FASN expression status of the cancer cells. The FASN-positive human prostate cancer cell line, LNCaP, shows marked sensitivity to this compound, while the FASN-negative PC-3 cell line is significantly less affected.
Table 1: this compound Efficacy in FASN-Positive vs. FASN-Negative Prostate Cancer Cells
| Cell Line | FASN Status | Key Findings | Reference |
| LNCaP | Positive | Higher sensitivity to this compound at concentrations of 5 µM and 20 µM compared to PC-3 cells. Androgen treatment further increases FASN expression and activity. | MedChemExpress |
| PC-3 | Negative | Lower sensitivity to this compound. | MedChemExpress |
Mechanism of Action: Induction of Apoptosis
Inhibition of FASN by this compound disrupts de novo fatty acid synthesis, leading to a depletion of essential lipids required for membrane formation and signaling. This metabolic stress triggers the intrinsic pathway of apoptosis, a form of programmed cell death. Key events in this pathway include the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are proteases that execute the apoptotic process.[4][5]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of this compound.
Cell Culture
LNCaP and PC-3 cells are cultured in appropriate media (e.g., RPMI-1640 for LNCaP and F-12K for PC-3) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT/WST-1 Assay)
Cell viability is assessed to determine the cytotoxic effects of this compound.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, a tetrazolium salt solution (MTT or WST-1) is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for WST-1).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.
Western Blotting for FASN Expression
Western blotting is used to confirm the FASN expression status of the cell lines.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for FASN. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Workflow for comparing this compound efficacy.
Caption: FASN inhibition by this compound leads to apoptosis.
References
- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA interference-mediated silencing of the fatty acid synthase gene attenuates growth and induces morphological changes and apoptosis of LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Synthase inhibition engages a novel caspase-2 regulatory mechanism to induce ovarian cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
On-Target Validation of GSK2194069: A Comparative Analysis with FASN siRNA
A definitive guide for researchers confirming the mechanism of action of the fatty acid synthase inhibitor, GSK2194069, through comparative analysis with small interfering RNA (siRNA) mediated gene knockdown.
This guide provides a comprehensive comparison of the cellular effects of the selective fatty acid synthase (FASN) inhibitor, this compound, with the effects of FASN gene silencing using siRNA. The objective is to demonstrate that the pharmacological inhibition of FASN by this compound phenocopies the genetic knockdown of FASN, thereby confirming its on-target activity. This validation is a critical step in preclinical drug development, assuring researchers that the observed biological effects of the compound are indeed due to the modulation of its intended target.
Comparison of Cellular Phenotypes: this compound vs. FASN siRNA
The primary mechanism for confirming the on-target effects of a specific inhibitor is to demonstrate that its phenotypic consequences are mirrored by the genetic knockdown of its target. The following tables summarize the comparative effects of this compound and FASN siRNA on key cellular processes in cancer cells, including inhibition of fatty acid synthesis and reduction of cell proliferation.
Table 1: Inhibition of De Novo Fatty Acid Synthesis
| Treatment | Cell Line | Assay | Endpoint | Result |
| This compound | A549 (Lung Carcinoma) | [¹³C]Acetate Incorporation | ¹³C-labeled fatty acid methylenes | Significant decrease in new fatty acid synthesis[1][2] |
| This compound | LNCaP-LN3 (Prostate Cancer) | Metabolomics | Palmitoyl-L-carnitine levels | Decrease in palmitoyl-L-carnitine[3] |
| FASN siRNA | Breast Cancer Cells | [¹⁴C]Acetate Incorporation | Total lipid biosynthesis | Significant inhibition of lipid biosynthesis[4] |
| FASN siRNA | HepG2 (Hepatocellular Carcinoma) | Not Specified | Not Specified | Inhibition of de novo fatty acid synthesis[5] |
Table 2: Inhibition of Cancer Cell Proliferation
| Treatment | Cell Line | Assay | Endpoint | Result |
| This compound | A549 (Lung Carcinoma) | Cell Growth Assay | Cell Number | EC₅₀ of 15 ± 0.5 nM[2] |
| This compound | LNCaP-LN3 (Prostate Cancer) | WST-1 Assay | Cell Viability | Dose-dependent decrease in cell viability[6] |
| FASN siRNA | SGC-7901 (Gastric Cancer) | MTT Assay | Cell Proliferation | Significant inhibition of cell proliferation[7][8] |
| FASN siRNA | SCC-9 (Oral Squamous Carcinoma) | Flow Cytometry | Cell Cycle Arrest | Promotion of cell-cycle arrest[4] |
| FASN siRNA | HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | Cell Proliferation | Decreased proliferation[5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for siRNA-mediated knockdown of FASN and the subsequent analysis of cellular phenotypes.
Protocol 1: siRNA Transfection for FASN Knockdown
Objective: To specifically reduce the expression of FASN protein in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, SGC-7901)
-
FASN-specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute FASN siRNA or control siRNA in Opti-MEM™ I medium to a final concentration of 20 µM.
-
In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™ I medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX.
-
Mix gently and incubate at room temperature for 5 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding to downstream analysis.
-
Validation of Knockdown: After incubation, harvest the cells and assess FASN protein or mRNA levels by Western blotting or qRT-PCR, respectively, to confirm successful knockdown.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound or FASN knockdown on cell viability and proliferation.
Materials:
-
Cells treated with this compound, FASN siRNA, or respective controls
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with FASN/control siRNA as described in Protocol 1.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small interfering RNA-mediated knockdown of fatty acid synthase attenuates the proliferation and metastasis of human gastric cancer cells via the mTOR/Gli1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of GSK2194069 in Combination Therapies
A Comparative Guide for Researchers in Oncology and Drug Development
GSK2194069 is a potent and specific small molecule inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1][2] As many cancer cells exhibit a heightened reliance on de novo fatty acid synthesis for proliferation and survival, hFAS has emerged as a compelling target for anticancer therapies.[1][3] This guide provides a comparative overview of the rationale and preclinical evidence supporting the synergistic effects of this compound with other therapeutic agents, offering experimental protocols and conceptual frameworks to aid in the design and evaluation of novel combination strategies.
The Rationale for Combination Therapy
The inhibition of hFAS by this compound disrupts the production of essential fatty acids, leading to growth inhibition in cancer cells.[1][2] However, as with many targeted therapies, the potential for acquired resistance and the desire for enhanced therapeutic efficacy drive the exploration of combination approaches. The mechanism of action of FASN inhibitors suggests a strong potential for synergy with agents that target complementary pathways, particularly those involved in apoptosis and cellular stress.
Preclinical Evidence for Synergy with FASN Inhibitors
While specific quantitative data on the synergistic effects of this compound in combination with other drugs are not yet widely published, extensive research on other FASN inhibitors with a similar mechanism of action provides a strong predictive framework. Notably, studies involving FASN inhibitors that also target the KR domain, such as TVB-3166 and TVB-3664, have demonstrated significant synergy with BH3 mimetic drugs like navitoclax and venetoclax.
This synergy is rooted in the molecular consequences of FASN inhibition. By blocking fatty acid synthesis, FASN inhibitors induce cellular stress and lead to the upregulation of pro-apoptotic BH3-only proteins, including BIM, PUMA, and NOXA. This process, known as mitochondrial priming, shifts the balance of pro- and anti-apoptotic proteins, making cancer cells more susceptible to apoptosis induced by BH3 mimetics, which directly inhibit anti-apoptotic BCL-2 family proteins.
The following table summarizes illustrative preclinical data for the FASN inhibitor TVB-3664 in combination with BH3 mimetics in pancreatic ductal adenocarcinoma (PDAC) models. This data serves as a strong rationale for investigating similar combinations with this compound.
| FASN Inhibitor | Combination Drug | Cancer Model | Observed Effect | Reference |
| TVB-3664 | Navitoclax (ABT-263) | PDAC cell lines and in vivo xenografts | Dramatic increase in sensitivity to navitoclax; synergistic antitumor activity. | [1][2] |
| TVB-3664 | Venetoclax (ABT-199) | PDAC cell lines and in vivo xenografts | Significant sensitization of "FASN-high" expressing cells to venetoclax; synergistic antitumor activity in vivo. | [1][2] |
Experimental Protocol for Assessing Synergy
To quantitatively evaluate the synergistic effects of this compound with a potential combination partner, the Chou-Talalay method for calculating the Combination Index (CI) is a widely accepted approach. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Materials and Reagents
-
Cancer cell line of interest
-
This compound
-
Combination drug of interest
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Experimental Procedure
-
Determine Single-Agent IC50 Values:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and the combination drug separately for a predetermined duration (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
-
Combination Drug Treatment (Constant Ratio):
-
Based on the individual IC50 values, prepare a series of drug combinations at a constant molar ratio (e.g., based on the ratio of their IC50s).
-
Treat cells with these drug combinations across a range of concentrations.
-
Include single-agent controls and a vehicle control.
-
After the incubation period, measure cell viability.
-
Data Analysis: Chou-Talalay Method
The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to produce the same effect.
Specialized software such as CompuSyn can be used to automatically calculate CI values and generate Fa-CI plots (Fraction affected vs. CI) and isobolograms.
Visualizing Pathways and Workflows
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the relevant signaling pathway, the proposed synergistic interaction, and the experimental workflow.
References
Safety Operating Guide
Proper Disposal of GSK2194069: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
GSK2194069 is a potent and selective inhibitor of the β-ketoacyl reductase (KR) activity of human fatty acid synthase (hFAS).[1][2][3] It is widely used in cancer research to study the effects of inhibiting de novo fatty acid synthesis.[1][2][4][5] While effective in its biological action, understanding the proper disposal procedures is crucial for maintaining a safe and compliant laboratory environment.
According to information from Merck Millipore, this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH).[6] Consequently, a formal safety data sheet (SDS) is not required, and the compound is not considered to contain hazardous ingredients.[6] However, it is imperative to follow standard laboratory safety protocols and institutional guidelines for the disposal of all chemical waste.
Summary of Key Compound Data
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 428.48 g/mol [3] |
| CAS Number | 1332331-08-4[3][7][8] |
| Empirical Formula | C₂₅H₂₄N₄O₃ |
| IC₅₀ (hFASN) | 7.7 nM[3][9][10] |
| EC₅₀ (A549 cells) | 15 nM[3] |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.83 mM)[9] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound in solid form and in solution. This protocol is based on general best practices for non-hazardous chemical waste and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound, regardless of its form.
2. Disposal of Unused Solid (Neat) Compound:
-
Step 1: Collect any unused or waste this compound solid in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and the text "Non-Hazardous Waste for Chemical Disposal."
-
Step 2: Do not mix with other chemical waste unless explicitly permitted by your institution's EHS office.
-
Step 3: Transfer the sealed container to your laboratory's designated area for non-hazardous chemical waste pickup.
3. Disposal of this compound Solutions (e.g., in DMSO):
-
Step 1: Collect all waste solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle).
-
Step 2: The waste container must be clearly labeled with the full names of all constituents, including the solvent (e.g., "this compound in DMSO") and their approximate concentrations or percentages.
-
Step 3: Keep the waste container sealed when not in use and store it in a designated secondary containment bin within a well-ventilated area.
-
Step 4: Once the container is full, arrange for its disposal through your institution's hazardous waste management program. Note: While this compound itself is not classified as hazardous, the solvent (e.g., DMSO) may be, and therefore the entire solution must be treated as hazardous waste.
4. Decontamination of Glassware and Equipment:
-
Step 1: Rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.
-
Step 2: Collect the initial rinsate in the designated hazardous waste container for this compound solutions.
-
Step 3: After the initial rinse, wash the glassware and equipment with soap and water as per standard laboratory procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK 2194069 | Fatty Acid Synthase | Tocris Bioscience [tocris.com]
- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling of GSK2194069 for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for the fatty acid synthase inhibitor, GSK2194069.
Based on available information, this compound is not classified as a hazardous substance. A safety data sheet from Merck Millipore states, "This item is not a hazardous substance and does not contain hazardous ingredients... Hence a safety data sheet is not required according to Regulation (EC) No. 1907/2006 (REACH) and also not available in this case."[1] Consequently, the following recommendations for personal protective equipment (PPE) and handling procedures are based on standard good laboratory practices for non-hazardous chemical reagents.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is essential to minimize any potential risk of exposure and to ensure a safe working environment.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or safety goggles should be worn at all times when handling this compound in a laboratory setting to protect against accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn. |
| Body Protection | A standard laboratory coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not required. If the material is handled in a manner that generates dust or aerosols, a NIOSH-approved respirator may be appropriate based on a risk assessment. |
Handling and Operational Plan
A systematic approach to handling this compound will further ensure laboratory safety and the integrity of the research.
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form of the compound or preparing solutions.
-
Ensure easy access to an eyewash station and a safety shower.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials, including PPE, readily available.
-
Weighing : If working with the solid form, weigh the required amount in a chemical fume hood to minimize the potential for inhalation of any airborne particles.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered chemical waste and disposed of in a designated, properly labeled waste container.
-
Empty Containers : The original container, once empty, should be managed as chemical waste.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
